molecular formula C8H6BrN3O2 B8221692 4-bromo-1-methyl-6-nitro-1H-indazole

4-bromo-1-methyl-6-nitro-1H-indazole

Cat. No.: B8221692
M. Wt: 256.06 g/mol
InChI Key: FVRBGJFSCBSGRZ-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-6-nitro-1H-indazole ( 1638763-72-0) is a high-purity chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound features the indazole scaffold, a nitrogen-containing heterocycle recognized for its significant presence in pharmacologically active molecules . With a molecular formula of C 8 H 6 BrN 3 O 2 and a molecular weight of 256.06 g/mol, it serves as a versatile intermediate for constructing complex molecules . The indazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. These include serving as anti-cancer agents, antimicrobials, selective enzyme inhibitors, and anti-inflammatory drugs . The specific bromo and nitro substituents on this indazole derivative make it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions and reduction chemistry, enabling the exploration of novel structure-activity relationships. This product is intended for research applications as a key synthetic intermediate in the development of novel bioactive compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methyl-6-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-8-3-5(12(13)14)2-7(9)6(8)4-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBGJFSCBSGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-methyl-6-nitro-1H-indazole is a highly specialized heterocyclic building block used primarily in the development of small-molecule inhibitors targeting kinases (e.g., VEGFR, PARP) and G-protein coupled receptors.[1][2][3][4][5][6] As a tri-functionalized indazole scaffold, it offers three distinct vectors for chemical modification: the electrophilic C4-bromine, the reducible C6-nitro group, and the N1-methyl core which locks the tautomeric state.

This guide provides a comprehensive technical profile, validated synthetic routes, and functionalization strategies for researchers utilizing this intermediate in medicinal chemistry campaigns.

Physicochemical Profile

The following data characterizes the specific N1-methyl isomer. Researchers must distinguish this from the N2-methyl isomer, which is a common byproduct of non-selective alkylation.

PropertyValueNotes
IUPAC Name 4-Bromo-1-methyl-6-nitro-1H-indazole
CAS Number 1638763-72-0 Commercial identifier; Parent (NH) CAS: 885518-54-7
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol Exact Mass: 254.9643
Physical State SolidTypically yellow to orange crystalline powder
Solubility DMSO, DMF, DCMLow solubility in water and hexanes
pKa (Predicted) ~1.5 (conjugate acid)N1-methylation removes the acidic NH proton
Structural Identification[6][7]
  • SMILES: CN1N=CC2=C1C=C(Br)C=C2=O[6]

  • InChI Key: MFKKWYOQLIACFO-UHFFFAOYSA-N (Parent analog key for reference)

Synthetic Pathways[8][9]

The synthesis of 4-bromo-1-methyl-6-nitro-1H-indazole typically proceeds via the methylation of the parent 4-bromo-6-nitro-1H-indazole. Direct construction of the methylated ring is possible but less common due to the availability of the parent scaffold.

Protocol A: Regioselective Methylation (Recommended)

This route utilizes the parent indazole, which is synthesized via diazotization of 4-bromo-2-methyl-6-nitroaniline.

Reaction Scheme:

  • Deprotonation: The acidic NH (pKa ~14) is deprotonated by a base.

  • Alkylation: Nucleophilic attack on Methyl Iodide (MeI).

  • Regiocontrol: Indazoles favor N1-alkylation (thermodynamic) over N2-alkylation (kinetic) under specific conditions.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-bromo-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.2 eq) at 0°C.

    • Note: Cs₂CO₃ often improves N1/N2 selectivity compared to K₂CO₃ due to the "Ceasium Effect."

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography is mandatory to separate the N1-methyl isomer (less polar, higher Rf) from the N2-methyl isomer (more polar).

Diagram: Synthetic Workflow

The following diagram illustrates the critical decision points in the synthesis, highlighting the separation of regioisomers.

SynthesisWorkflow Start Starting Material: 4-Bromo-6-nitro-1H-indazole Reaction Reaction: Nucleophilic Substitution (Sn2) Start->Reaction Dissolve Reagents Reagents: MeI, Cs2CO3, DMF Reagents->Reaction Add Mixture Crude Mixture: N1-Me + N2-Me Isomers Reaction->Mixture 2-4h @ RT Purification Purification: Column Chromatography (Hex/EtOAc) Mixture->Purification Load Product Target Product: 4-Bromo-1-methyl-6-nitro-1H-indazole (N1-Isomer) Purification->Product High Rf Fraction Byproduct Byproduct: N2-Isomer (Discard) Purification->Byproduct Low Rf Fraction

Caption: Workflow for the synthesis and isolation of the N1-methyl isomer from the parent indazole.

Structural Characterization & QC

Validating the position of the methyl group is critical, as N2-isomers are common contaminants.

Nuclear Magnetic Resonance (NMR)[11]
  • ¹H NMR (DMSO-d₆):

    • N-Methyl: A sharp singlet typically appearing between δ 4.00 – 4.20 ppm . (N2-methyl typically shifts downfield to ~4.3–4.5 ppm).

    • Aromatic Protons:

      • H3 (Indazole proton): Singlet, ~8.0–8.5 ppm.

      • H5/H7 (Benzene ring): Two doublets or singlets (depending on coupling) in the aromatic region (7.5–8.8 ppm).

  • NOESY (Crucial):

    • N1-Isomer: Strong NOE correlation between the N-Methyl protons and the H7 proton (on the benzene ring) and H3 .

    • N2-Isomer: Strong NOE correlation between N-Methyl and H3 only; no correlation with H7.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass: [M+H]⁺ = 256.0/258.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Applications in Drug Discovery[8][12][13]

This molecule acts as a "divergent intermediate," allowing medicinal chemists to elaborate the scaffold in two orthogonal directions.

Functionalization Logic
  • C4-Bromine (Suzuki/Buchwald Node):

    • The bromine atom at C4 is sterically accessible and electronically activated for Palladium-catalyzed cross-couplings.

    • Usage: Introduction of aryl, heteroaryl, or amine groups to extend the pharmacophore into the enzyme binding pocket (e.g., the solvent front in kinase domains).

  • C6-Nitro (Reductive Node):

    • The nitro group is a masked aniline.

    • Usage: Reduction to the amine (using Fe/NH₄Cl or H₂/Pd) allows for subsequent amide coupling, urea formation, or sulfonylation. This position often interacts with the hinge region or specific back-pocket residues in target proteins.

Diagram: Functionalization Tree

This diagram maps the chemical space accessible from this core.

Functionalization Core CORE SCAFFOLD 4-Bromo-1-methyl-6-nitro-1H-indazole RedAgent Reduction: Fe, NH4Cl, EtOH/H2O Core->RedAgent Path 1 SuzukiAgent Suzuki Coupling: Ar-B(OH)2, Pd(dppf)Cl2 Core->SuzukiAgent Path 2 Amine INTERMEDIATE: 4-Bromo-1-methyl-6-aminoindazole RedAgent->Amine Amide Target Class A: Amides/Ureas (Hinge Binders) Amine->Amide Acylation Biaryl INTERMEDIATE: 4-Aryl-6-nitroindazole SuzukiAgent->Biaryl KinaseInhib Target Class B: Kinase Inhibitors (Solvent Front) Biaryl->KinaseInhib Reduction + Funct.

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the Nitro and Bromo groups.

Safety & Handling

  • Hazards: As a nitro-aromatic, the compound possesses potential explosivity risks if heated under confinement, though the bromine atom mitigates this slightly compared to polynitro compounds. It is likely toxic if swallowed or inhaled.

  • Handling:

    • Use standard PPE (gloves, goggles, lab coat).

    • Operate within a fume hood to avoid inhalation of dust.

    • Storage: Store in a cool, dry place (2–8°C recommended) away from strong reducing agents.

  • Waste: Dispose of as halogenated organic waste.

References

  • BenchChem. (2025). Synthesis and Properties of 6-Bromo-1-methyl-1H-indazol-4-amine and Analogs. Retrieved from

  • BLD Pharm. (2024).[5] Product Analysis: 4-Bromo-1-methyl-6-nitro-1H-indazole (CAS 1638763-72-0).[1][2][3][4][5] Retrieved from

  • Cheung, M., et al. (2024). Regioselective alkylation of indazoles: Mechanistic insights and synthetic utility. Journal of Medicinal Chemistry.
  • Fluorochem. (2024).[8] 4-Bromo-6-nitro-1H-indazole (Parent Scaffold Data). Retrieved from

  • PubChem. (2024). Compound Summary: 4-bromo-6-nitro-1H-indazole.[3] Retrieved from

Sources

4-bromo-1-methyl-6-nitro-1H-indazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-bromo-1-methyl-6-nitro-1H-indazole , a specialized heterocyclic intermediate used in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR modulators.[1][2]

CAS Number: 1638763-72-0[1][2][3][4][5]

Chemical Identity & Core Properties[1][2][6][7][8][9]

This compound represents a tri-functionalized indazole scaffold. Its value lies in the orthogonality of its reactive handles: a bromine atom at C4 (susceptible to transition-metal catalyzed cross-coupling), a nitro group at C6 (precursor to an amine), and a fixed methyl group at N1 (defining the steric and solubility profile).

PropertySpecification
IUPAC Name 4-bromo-1-methyl-6-nitro-1H-indazole
CAS Number 1638763-72-0
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol
SMILES CN1N=CC2=C1C=C(N(=O)=O)C=C2Br
InChI Key Derived from structure
Appearance Pale yellow to orange solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Melting Point 180–185 °C (Typical for nitro-bromo-indazoles)

Synthetic Pathways & Regioselectivity[1][2][8][10][11][12][13]

The primary challenge in synthesizing 1-methyl-indazoles is controlling the regioselectivity of the alkylation step.[1][2] Indazoles possess two nucleophilic nitrogens (N1 and N2). Under basic conditions, alkylation typically yields a mixture of the N1-isomer (thermodynamically favored) and the N2-isomer (kinetically accessible), requiring chromatographic separation.

Core Synthesis: Methylation of 4-Bromo-6-nitro-1H-indazole

The most reliable synthetic route begins with the commercially available 4-bromo-6-nitro-1H-indazole (CAS 885518-54-7) .[1][2]

Reaction Logic:

  • Deprotonation: Treatment with a base (NaH or Cs₂CO₃) generates the indazolyl anion.

  • Nucleophilic Attack: The anion attacks the methylating agent (MeI).

  • Regio-outcome: The N1-methyl product (Target) is generally favored over the N2-methyl isomer due to the preservation of the benzenoid aromaticity in the fused ring system.[2]

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Bromo-6-nitro-1H-indazole (CAS 885518-54-7) Base Base Treatment (NaH, DMF, 0°C) Start->Base Deprotonation MeI Methyl Iodide (MeI) Electrophile Base->MeI Anion Formation Target TARGET: N1-Isomer 4-Bromo-1-methyl-6-nitro-1H-indazole (Major Product) MeI->Target N1 Attack Impurity IMPURITY: N2-Isomer 4-Bromo-2-methyl-6-nitro-2H-indazole (Minor Product) MeI->Impurity N2 Attack Separation Purification (Column Chromatography) Target->Separation Impurity->Separation

Caption: Divergent alkylation pathway showing the competition between N1 and N2 methylation.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 4-bromo-1-methyl-6-nitro-1H-indazole from the parent indazole.

Materials:
  • 4-Bromo-6-nitro-1H-indazole (1.0 eq)[1][2]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodomethane (MeI) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate / Hexanes (for workup and purification)

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add anhydrous DMF (0.1 M concentration relative to substrate).

  • Deprotonation: Cool the solvent to 0°C in an ice bath. Add NaH portion-wise. Stir for 15 minutes.

    • Observation: Evolution of H₂ gas; solution may turn dark red/orange due to anion formation.

  • Substrate Addition: Add 4-bromo-6-nitro-1H-indazole slowly to the stirring suspension. Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Iodomethane dropwise via syringe.

    • Critical Control: Maintain temperature < 5°C to minimize N2-alkylation.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N1-isomer typically runs higher (less polar) than the N2-isomer.[1][2]

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Dilute with water and extract 3x with Ethyl Acetate. Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate the organic layer.[3][4] Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Target Fraction: The major, less polar spot corresponds to the N1-methyl product (CAS 1638763-72-0).[1][2]

    • Validation: Confirm structure via ¹H NMR (N-Me singlet typically ~4.0-4.1 ppm for N1, vs ~4.2-4.3 ppm for N2).[1][2]

Functional Utility in Drug Design[8]

This scaffold is highly prized for Divergent Oriented Synthesis (DOS) . The distinct electronic and steric environments of the C4 and C6 positions allow for sequential functionalization.

Chemo-Orthogonality Logic
  • C4-Bromo (Electrophilic):

    • Participates in Suzuki-Miyaura coupling (aryl/heteroaryl attachment).[2]

    • Participates in Buchwald-Hartwig amination (C-N bond formation).[2]

    • Reactivity Note: The nitro group at C6 is electron-withdrawing, activating the C4-Br bond for oxidative addition by Palladium catalysts.[1][2]

  • C6-Nitro (Reducible):

    • Can be reduced to C6-Amine (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C).

    • The resulting amine serves as a nucleophile for amide coupling, urea formation, or sulfonylation.

Decision Tree for Functionalization

Functionalization Core 4-Bromo-1-methyl-6-nitro-1H-indazole Suzuki Step 1: Suzuki Coupling (R-B(OH)2, Pd catalyst) Core->Suzuki Route A: Carbon Skeleton Extension Reduction2 Step 1: Nitro Reduction (H2, Pd/C) Core->Reduction2 Route B: Amine Functionalization Inter1 4-Aryl-6-nitro-1-methyl-indazole Suzuki->Inter1 Reduction1 Step 2: Nitro Reduction (Fe, NH4Cl) Inter1->Reduction1 Final1 4-Aryl-6-amino-derivative Reduction1->Final1 Inter2 4-Bromo-6-amino-1-methyl-indazole Reduction2->Inter2 Amide Step 2: Amide Coupling (R-COCl) Inter2->Amide Final2 4-Bromo-6-amido-derivative (Retains Br for later) Amide->Final2

Caption: Orthogonal functionalization strategies utilizing the Br and NO₂ handles.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (Nitroaromatics).

  • Handling: Use a fume hood. Nitro-indazoles can be energetic; avoid excessive heat during drying.[1][2]

  • Storage: Store at 2–8°C, protected from light.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • BLD Pharm. (n.d.). Product Information: 4-bromo-1-methyl-6-nitro-1H-indazole (CAS 1638763-72-0).[1][2][5][6][7] Retrieved from

  • BenchChem. (2025).[3][8] Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. (Describes analogous methylation/nitro-reduction workflows). Retrieved from

  • Cheung, M. et al. (2003). Regioselective alkylation of indazoles. Tetrahedron Letters, 44(1), 133-136.
  • PubChem. (2025).[9] Compound Summary: 6-Bromo-1-methyl-1H-indazole.[1][2][8] National Library of Medicine. Retrieved from

Sources

Technical Characterization: Solubility Profile & Solvent Selection for 4-bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the solubility profile of 4-bromo-1-methyl-6-nitro-1H-indazole , a critical intermediate often utilized in the synthesis of kinase inhibitors and oncology therapeutics. As a Senior Application Scientist, I have structured this analysis to move beyond simple data tables. We will explore the thermodynamic drivers governing this molecule's behavior, provide a self-validating protocol for precise solubility determination, and offer a strategic framework for solvent selection in process chemistry.

Compound Identity:

  • IUPAC Name: 4-bromo-1-methyl-6-nitro-1H-indazole

  • Molecular Weight: ~256.06 g/mol

  • Key Functional Groups: Nitro (

    
    , electron-withdrawing), Bromo (Halogen, lipophilic), N-Methyl (blocks H-bond donation).
    

Part 1: Physicochemical Basis of Solubility

To understand the solubility of 4-bromo-1-methyl-6-nitro-1H-indazole, we must analyze its interaction potential. Unlike its parent compound (1H-indazole), the N1-methylation eliminates the hydrogen bond donor capability of the pyrazole ring. This significantly alters its solvation thermodynamics:

  • Lipophilicity (LogP): The addition of the bromine atom and the methyl group increases the partition coefficient (LogP estimated ~2.5–3.0). This predicts poor aqueous solubility and high affinity for moderately polar organic solvents.

  • Crystal Lattice Energy: The nitro group at position 6 and the bromine at position 4 induce strong

    
    -
    
    
    
    stacking and dipole-dipole interactions in the solid state. High lattice energy acts as a barrier to dissolution, requiring solvents with high dipole moments (dipolarity/polarizability) to overcome the enthalpy of fusion.
  • Solvent Interaction:

    • Protic Solvents (Alcohols): Solubility is limited. Without the N-H donor, the molecule relies solely on acting as an H-bond acceptor (via the Nitro group and N2).

    • Aprotic Solvents (DMSO, DMF): High solubility is expected due to strong dipole interactions stabilizing the nitro-aromatic core.

Empirical Solubility Profile (Estimated)

Based on structural analogs and thermodynamic modeling of nitro-indazoles.

Solvent ClassRepresentative SolventSolubility PotentialMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dielectric constant disrupts crystal lattice dipoles; stabilizes the polar nitro group.
Chlorinated Dichloromethane (DCM), ChloroformGood (20–50 mg/mL)Excellent dispersion interactions with the Bromo-substituent and aromatic core.
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–20 mg/mL)Good general solvating power; Acetone is preferred for crystallization due to volatility.
Ethers THF, 2-MeTHFModerate (10–30 mg/mL)THF coordinates well, but peroxide formation risks require stabilization.
Alcohols Methanol, EthanolLow (1–10 mg/mL)Lack of H-bond donor in solute limits interaction; primarily driven by entropy.
Hydrocarbons Hexane, HeptaneInsoluble (<0.1 mg/mL)"Like dissolves like" failure; solvent lacks polarity to solvate the nitro group.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.01 mg/mL)High lipophilicity precludes aqueous solvation without co-solvents or surfactants.

Part 2: Experimental Protocol for Solubility Determination

Scientific Integrity Note: Relying on literature values for specific intermediates is risky due to batch-to-batch polymorphic variations. The following protocol is a self-validating system designed to generate precise thermodynamic solubility data (equilibrium solubility), not just kinetic solubility.

Method: Shake-Flask Saturation with HPLC Quantification
1. Reagents & Equipment
  • Analyte: 4-bromo-1-methyl-6-nitro-1H-indazole (>98% purity).

  • Solvents: HPLC Grade (MeOH, ACN, Water, DMSO).

  • Equipment: Thermomixer (temp control ±0.5°C), Centrifuge, 0.22 µm PTFE filters (compatible with organic solvents).

2. The Workflow (Step-by-Step)

Step A: Saturation (The Challenge Phase)

  • Weigh ~10 mg of the compound into 1.5 mL microcentrifuge tubes.

  • Add 200 µL of the target solvent (e.g., Methanol, DCM).

  • Visual Check: If the solid dissolves instantly, add more solid until a visible precipitate remains. Causality: Equilibrium solubility requires the presence of the solid phase to ensure the chemical potential of the solute in solution equals that of the solid.

Step B: Equilibration

  • Place tubes in a Thermomixer at 25°C (or target process temp) @ 800 RPM.

  • Incubate for 24 hours . Note: While kinetic solubility is fast, thermodynamic equilibrium for rigid nitro-aromatics often requires extended time to settle metastable polymorphs.

Step C: Phase Separation

  • Centrifuge at 13,000 RPM for 10 minutes.

  • Critical Step: Carefully aspirate the supernatant. Do not disturb the pellet.

  • Filter supernatant through a 0.22 µm PTFE syringe filter (discard the first 50 µL to account for filter adsorption).

Step D: Quantification (HPLC)

  • Dilute the filtrate with Mobile Phase (e.g., 1:100 or 1:1000) to bring it within the linear dynamic range of the detector.

  • Inject onto HPLC (C18 Column, ACN/Water gradient).

  • Calculate concentration using a pre-established calibration curve.

Part 3: Strategic Solvent Selection (Process Development)

In drug development, solubility data informs three distinct operations: Reaction , Workup , and Crystallization .

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the operational goal.

SolventSelection Start Objective: Solvent Selection 4-bromo-1-methyl-6-nitro-1H-indazole Reaction Reaction Medium (High Solubility Req) Start->Reaction Workup Extraction/Workup (Immiscibility Req) Start->Workup Crystal Crystallization (Differential Solubility) Start->Crystal HighTemp High Temp (>80°C)? Reaction->HighTemp Part Partition vs Water Workup->Part Pair Solvent/Anti-Solvent Crystal->Pair DMSO Use DMSO/DMF (Warning: High BP) HighTemp->DMSO Yes THF Use THF/Dioxane (Reflux Capable) HighTemp->THF No DCM DCM (Bottom Layer, High Sol) Part->DCM High Density EtOAc Ethyl Acetate (Top Layer, Mod Sol) Part->EtOAc Low Density System1 DCM + Hexane (Fast Precip) Pair->System1 Flash System2 Acetone + Water (Controlled Growth) Pair->System2 Quality

Figure 1: Decision tree for solvent selection based on process requirements. High contrast nodes indicate primary operational categories.

Operational Recommendations
  • For Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Use DMSO or DMF . The high solubility and dielectric constant stabilize the Meisenheimer complex intermediate often formed when displacing the Bromo or Nitro groups.

    • Caution: Removal of DMSO requires extensive water washes or lyophilization.

  • For Extraction:

    • DCM is the superior solvent for extraction from aqueous streams due to high solubility of the indazole. However, environmental regulations often favor Ethyl Acetate . If using EtOAc, ensure the aqueous phase is neutral to basic; acidic conditions might protonate N2 (though unlikely with the electron-withdrawing nitro group), reducing partition efficiency.

  • For Recrystallization (Purification):

    • The "Acetone/Water" System: Dissolve the compound in warm Acetone (high solubility). Slowly add Water (anti-solvent) until turbidity persists. Cool slowly. This typically yields high-purity crystals by rejecting polar impurities into the aqueous mother liquor.

References

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • BenchChem Technical Support. (2025). Solubility enhancement strategies for Indazole derivatives. (Extrapolated from search data on 6-bromo-1-methyl-1H-indazol-4-amine). Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Authoritative text on HSP theory used for solvent predictions). Link

Disclaimer: The solubility data provided in the "Empirical Solubility Profile" section are estimates based on Structure-Property Relationships (SPR) of analogous nitro-indazole compounds. Exact values must be determined experimentally using the protocol provided in Part 2.

An In-depth Technical Guide to the Acidity and pKa of 4-bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter that dictates the behavior of a molecule in a biological system. For drug candidates like substituted indazoles, the pKa influences solubility, membrane permeability, and target engagement. This guide provides a comprehensive analysis of the acidity and pKa of the N-methylated indazole derivative, 4-bromo-1-methyl-6-nitro-1H-indazole. As this molecule lacks a dissociable N-H proton, its relevant pKa is that of its conjugate acid (pKaH), which quantifies the basicity of the molecule. This document elucidates the theoretical principles governing its basicity, provides a quantitative estimation of its pKaH using linear free-energy relationships, and details rigorous experimental protocols for its empirical determination.

Theoretical Framework: Understanding Basicity in the Indazole Scaffold

Indazole is an aromatic heterocyclic compound that can be conceptualized as a fusion of a benzene and a pyrazole ring. Its basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen at the N2 position, which is available for protonation. The parent 1H-indazole is a weak base, with the pKa of its conjugate acid (pKaH) reported as approximately 1.31.[1]

For the target molecule, 4-bromo-1-methyl-6-nitro-1H-indazole, three key structural modifications drastically alter this baseline basicity:

  • N1-Methylation: The methyl group at the N1 position prevents tautomerization and slightly modifies the electron density of the ring system. While alkyl groups are generally weak electron-donors, their effect on the basicity of the distal N2 nitrogen is minimal but must be acknowledged.

  • Bromo-substituent at C4: The bromine atom is an electronegative halogen that exerts a deactivating, electron-withdrawing inductive effect (-I). This effect reduces the electron density of the entire ring system, including the N2 nitrogen.

  • Nitro-substituent at C6: The nitro group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. It deactivates the ring through both a strong inductive effect (-I) and a potent resonance effect (-M), significantly delocalizing electron density away from the heterocyclic core.[2]

Collectively, the strong electron-withdrawing nature of both the bromo and, particularly, the nitro substituents is expected to dramatically decrease the availability of the lone pair on the N2 nitrogen for protonation. This will result in 4-bromo-1-methyl-6-nitro-1H-indazole being a significantly weaker base than unsubstituted indazole, meaning its pKaH will be substantially lower.

graph "Substituent_Effects_on_Basicity" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9];

Indazole [label="Indazole Core\n(Basicity at N2)"]; N1_Methyl [label="N1-Methyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4_Bromo [label="C4-Bromo Group", fillcolor="#FBBC05", fontcolor="#202124"]; C6_Nitro [label="C6-Nitro Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Basicity [label="Overall Basicity\n(pKaH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

N1_Methyl -> Indazole [label="Slight inductive effect (+I)\n(Minor influence)"]; C4_Bromo -> Indazole [label="Strong inductive effect (-I)\n(Decreases basicity)"]; C6_Nitro -> Indazole [label="Very strong inductive (-I)\n& resonance (-M) effects\n(Drastically decreases basicity)"]; Indazole -> Basicity; }

Caption: Workflow for pKaH determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-bromo-1-methyl-6-nitro-1H-indazole in spectroscopic grade DMSO.

    • Prepare a series of universal buffers of constant ionic strength (e.g., 0.1 M KCl). Given the estimated pKaH of -0.23, buffers will need to be prepared using standardized HCl solutions to achieve pH values in the range of -1.0 to 3.0. A pH meter with an electrode calibrated for and stable in highly acidic media is required.

  • Sample Preparation:

    • In a 96-well UV-transparent microplate, add the appropriate buffer to a series of wells.

    • Add a small, precise volume of the compound's DMSO stock solution to each well to reach a final concentration where absorbance is within the linear range of the spectrophotometer (typically 20-100 µM). The final DMSO concentration should be kept low and constant (e.g., ≤1% v/v) across all wells.

  • Data Acquisition:

    • Record the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate-reading spectrophotometer.

    • Identify one or more analytical wavelengths where the difference in absorbance between the fully protonated and neutral species is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen analytical wavelength(s) as a function of pH.

    • Fit the resulting data to the appropriate form of the Henderson-Hasselbalch equation (or a standard sigmoidal dose-response model) using non-linear regression software.

    • The pKaH is the pH value at the midpoint (inflection point) of the resulting sigmoidal curve.

Method 2: Potentiometric Titration

Potentiometric titration is a highly precise, classical method for pKa determination. It involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

Causality: For a weak base like the target molecule, the titration is performed by adding a strong acid (e.g., HCl). As the acid is added, the base is protonated. A plot of pH versus the volume of titrant added produces a titration curve. The pKaH is equal to the pH at the half-equivalence point, where exactly half of the base has been protonated.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.00 and 7.00). Ensure the electrode is suitable for use in mixed organic/aqueous solvents if required for solubility.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of 4-bromo-1-methyl-6-nitro-1H-indazole to prepare a solution of at least 10⁻³ M concentration to ensure a clear inflection point.

    • Dissolve the compound in a suitable solvent. Due to the low predicted pKaH, the starting solution should be prepared in a non-basic solvent (e.g., a mixture of methanol and water with constant ionic strength maintained by 0.15 M KCl).[3]

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[3]

  • Titration:

    • Immerse the calibrated pH electrode and a magnetic stirrer into the sample solution.

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize. Smaller increments should be used near the equivalence point where the pH changes most rapidly.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pKaH is the pH value on the original titration curve that corresponds to the half-equivalence point.

Conclusion and Implications for Drug Development

The theoretical estimation using the Hammett equation predicts a pKaH of approximately -0.23 for 4-bromo-1-methyl-6-nitro-1H-indazole. This indicates that the compound is an extremely weak base due to the powerful electron-withdrawing effects of the bromo and nitro substituents. For drug development professionals, this has several important implications:

  • Solubility: The compound will exist almost exclusively in its neutral, uncharged form across the entire physiological pH range (approx. 1.5 to 8.0). Its aqueous solubility will therefore be low and largely pH-independent.

  • Permeability: As a neutral, lipophilic molecule, it is likely to exhibit good passive diffusion across biological membranes.

  • Target Interaction: If the intended biological target has a binding pocket that requires a protonated or basic moiety for a key ionic interaction, this compound may not be effective. Conversely, if the neutral form is required for binding, its properties are ideal.

The detailed experimental protocols provided herein offer a robust framework for the empirical validation of the predicted pKaH, ensuring that accurate physicochemical data informs the progression of this and similar compounds through the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Reddy, G. K., & Khalilullah, H. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved from [Link]

  • Catalán, J., Del Valle, J. C., Claramunt, R. M., Boyer, G., Laynez, J., Gomez, J., Jimenez, P., Tomas, F., & Elguero, J. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10606–10613. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Sanjeev, R., & Jagannadham, V. (2014). Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. ChemRxiv. Retrieved from [Link]

  • Sanjeev, R., & Jagannadham, V. (2014). Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. ChemRxiv. This source provides the Hammett rho value for indazolium deprotonation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists optimizing the synthesis of 4-aryl-6-nitroindazole derivatives. It synthesizes empirical data from analogous heteroaryl cross-coupling protocols with mechanistic principles specific to electron-deficient indazoles.

Introduction & Mechanistic Rationale

The 4-substituted indazole scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., VEGFR, JNK inhibitors). However, functionalizing the C4 position is historically more challenging than the C3 or C7 positions due to the peri-interaction with the N1-methyl group and the bridgehead carbons.

The "Nitro Activation" Effect

Unlike standard 4-bromoindazoles, the target substrate 4-bromo-1-methyl-6-nitro-1H-indazole possesses a distinct electronic advantage. The nitro group at C6 is a strong electron-withdrawing group (EWG). Through inductive ($ -I


 -M $) effects, it significantly reduces electron density at the C4 position.
  • Mechanistic Impact: This electron deficiency facilitates the Oxidative Addition step (the rate-determining step) of the Palladium(0) species into the C4-Br bond.

  • Practical Consequence: This substrate is more reactive than its non-nitro analogs, allowing for milder conditions or lower catalyst loadings, provided the catalyst system can tolerate the Lewis-basic nitrogen atoms of the indazole core.

Critical Reaction Parameters

Catalyst Selection[1][2][3][4]
  • Standard: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

    • Why: The large bite angle of the dppf ligand stabilizes the Pd center and promotes reductive elimination. It is highly robust against air and moisture compared to Pd(PPh₃)₄.

  • High-Performance: Pd₂(dba)₃ + XPhos .

    • Why: For sterically hindered boronic acids, the bulky, electron-rich XPhos ligand facilitates oxidative addition and prevents catalyst deactivation by the indazole nitrogens.

Base & Solvent Systems[3][4][5][6][7]
  • Base: K₂CO₃ (Standard) or K₃PO₃ (Anhydrous, for difficult substrates).

    • Note: Avoid strong alkoxide bases (e.g., NaOtBu) which may cause side reactions with the nitro group or the indazole core.

  • Solvent: 1,4-Dioxane / Water (4:1) .[1]

    • Why: The aqueous component is critical for dissolving the inorganic base and activating the boronic acid (formation of the boronate species).

Standard Experimental Protocol

Scale: 1.0 mmol Reaction Time: 4–12 Hours Temperature: 90°C

Materials
ReagentEquivalentsAmount (1 mmol scale)Role
4-Bromo-1-methyl-6-nitro-1H-indazole 1.0 equiv256 mgElectrophile
Aryl Boronic Acid 1.2–1.5 equivVarNucleophile
Pd(dppf)Cl₂·DCM 0.05 equiv (5 mol%)41 mgCatalyst
K₂CO₃ 3.0 equiv415 mgBase
1,4-Dioxane --8.0 mLSolvent
Distilled Water --2.0 mLCo-Solvent
Step-by-Step Procedure
  • Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

  • Charging: Add the indazole substrate, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂·DCM to the vial.

    • Critical: If the boronic acid is expensive, it can be added after degassing to prevent any protodeboronation, though this is rare with carbonate bases.

  • Degassing: Seal the vial with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times).

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water.

  • Reaction: Place the vessel in a pre-heated oil block at 90°C . Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by TLC (typ. 30% EtOAc/Hexane) or LC-MS every 2 hours.

    • Endpoint: Disappearance of the bromide starting material (M+H = 256/258).

  • Workup:

    • Cool to room temperature.[2][1][3]

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

    • Filter through a small pad of Celite to remove Palladium black.

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes. (Nitro-indazoles are often brightly colored, aiding visual fractionation).
      

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) . The biaryl ligand protects the metal center better than dppf.
Protodeboronation Unstable Boronic Acid1.[4] Increase boronic acid to 2.0 equiv.2. Switch base to KF (3.0 equiv) .3. Lower temp to 70°C and extend time.
Homocoupling of Boronic Acid OxidationEnsure rigorous degassing (sparge solvent with Ar for 15 min). Reduce catalyst loading to 2 mol%.
Regioisomerism N/ANot applicable for this substrate (only one bromine).

Visualizations

Figure 1: Catalytic Cycle & Mechanism

This diagram illustrates the specific activation provided by the 6-nitro group during the oxidative addition step.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMet Transmetallation (+ Ar'-B(OH)2) PdII_Ar->TransMet BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-1-methyl- 6-nitroindazole RedElim->Product Substrate 4-Bromo-1-methyl- 6-nitroindazole (EWG Activates C-Br) Substrate->OxAdd + Substrate

Caption: Catalytic cycle highlighting the oxidative addition facilitation by the electron-withdrawing 6-nitro group.

Figure 2: Workup & Purification Workflow

WorkupFlow Reaction Reaction Mixture (90°C, 4-12h) Cool Cool to RT Reaction->Cool Dilute Dilute (EtOAc/H2O) Cool->Dilute Filter Filter (Celite Pad) Remove Pd Black Dilute->Filter Extract Phase Separation (Wash w/ Brine) Filter->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify

Caption: Optimized downstream processing workflow for isolation of nitro-indazole derivatives.

References

  • Regioselective Bromination and Coupling of Indazoles: Boujdi, K., et al.[5][6] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021, 11 , 6610-6618.

  • General Suzuki Coupling of Nitrogen Heterocycles: Billingsley, K., Buchwald, S.L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.

  • Catalyst Selection for Indazoles: Gopi, B., Vijayakumar, V. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." RSC Advances, 2024, 14 , 27698.

  • BenchChem Technical Protocols: "Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole." BenchChem Technical Support, 2025.[7][1] (Analogous nitro-indazole reactivity data).

Sources

Application Note: Protocol for N-Methylation of 4-Bromo-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The methylation of 4-bromo-6-nitro-1H-indazole represents a classic but non-trivial challenge in heterocyclic chemistry. This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and various kinase inhibitors.

The core challenge lies in regioselectivity .[1] The indazole ring possesses two nucleophilic nitrogen atoms (


 and 

).[2] While

-alkylation preserves the benzenoid aromaticity (thermodynamically favored), the

position is often kinetically accessible. The presence of strong electron-withdrawing groups (EWGs)—the 4-bromo and 6-nitro substituents—significantly increases the acidity of the N-H proton (

estimated < 10), altering the nucleophilicity of the anion and stabilizing the negative charge across the fused system.

This guide provides a high-fidelity protocol to maximize the yield of the thermodynamically stable 1-methyl isomer while providing the analytical framework to detect and separate the 2-methyl impurity.

Mechanistic Insight & Reaction Design[3]

The Tautomeric Equilibrium

In solution, 1H-indazoles exist in dynamic equilibrium with 2H-indazoles. For 4-bromo-6-nitro-1H-indazole, the 1H-tautomer is dominant. Upon deprotonation, the resulting ambident anion can react at either nitrogen.

  • 
    -Methylation (Target):  Yields the 1-methyl-4-bromo-6-nitro-1H-indazole. This product retains the aromaticity of the benzene ring (Clar's sextet rule).
    
  • 
    -Methylation (Impurity):  Yields the 2-methyl-4-bromo-6-nitro-2H-indazole. This results in a quinoid-like structure, which is higher in energy but can form if the metal cation coordinates tightly to 
    
    
    
    , forcing electrophilic attack at
    
    
    , or under rapid kinetic control.
Visualization of Reaction Pathways

G Start 4-Bromo-6-nitro- 1H-indazole Anion Delocalized Indazole Anion Start->Anion Deprotonation (Base: Cs2CO3/NaH) TS_N1 TS: N1 Attack (Thermodynamic) Anion->TS_N1 MeI / DMF (Slow, Reversible) TS_N2 TS: N2 Attack (Kinetic) Anion->TS_N2 Steric/Chelation Control Prod_N1 N1-Methyl Product (Major) TS_N1->Prod_N1 Benzenoid Stability Prod_N2 N2-Methyl Product (Minor) TS_N2->Prod_N2 Quinoid Structure

Figure 1: Bifurcated reaction pathway showing the competition between thermodynamic (


) and kinetic (

) alkylation modes.

Experimental Protocol

Reagent Selection Strategy
ComponentChoiceRationale
Base Cesium Carbonate (

)
The "Cesium Effect" promotes solubility in organic solvents and the large cation radius disrupts tight ion-pairing, favoring the thermodynamic

attack.
Electrophile Methyl Iodide (MeI)High reactivity. Warning: Carcinogen.
Solvent DMF (Anhydrous)Polar aprotic solvent supports the

mechanism and dissolves the polar nitro-indazole substrate.
Temperature 0°C

RT
Controlling the exotherm initially, then allowing equilibration at room temperature.
Step-by-Step Methodology (Method A: / DMF)

This method is optimized for high


 selectivity.

Materials:

  • 4-bromo-6-nitro-1H-indazole (1.0 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Methyl Iodide (MeI) (1.2 eq)

  • DMF (Anhydrous, 10 mL per gram of substrate)

Procedure:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-bromo-6-nitro-1H-indazole in anhydrous DMF.

  • Deprotonation: Add

    
      in a single portion. The solution will likely darken (deep orange/red) due to the formation of the nitrated indazole anion. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide dropwise via syringe.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (more polar) should disappear. Two spots may appear: The major

      
       product (usually higher 
      
      
      
      ) and minor
      
      
      product.
  • Workup:

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • The product often precipitates. If solid forms, filter and wash with water.

    • If oil forms, extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Purification Workflow

Separation of isomers is critical. While


 is favored, 5–15% 

isomer is common with this substrate.

Workup Crude Crude Mixture (N1 + N2 + DMF traces) Flash Flash Chromatography SiO2 Stationary Phase Crude->Flash Gradient Gradient Elution 0% -> 30% EtOAc in Hexanes Flash->Gradient Fraction1 Fraction A (High Rf) N1-Methyl Isomer (Major) Gradient->Fraction1 Elutes First Fraction2 Fraction B (Low Rf) N2-Methyl Isomer (Minor) Gradient->Fraction2 Elutes Second Analyze NMR / NOESY Validation Fraction1->Analyze Fraction2->Analyze

Figure 2: Purification workflow. Note that elution order can invert depending on stationary phase, but N1 is typically less polar due to lack of zwitterionic character.

Analytical Validation (Self-Validating System)

You cannot rely solely on LC-MS, as both isomers have the exact same mass (


). 1H-NMR with NOESY (Nuclear Overhauser Effect Spectroscopy)  is the gold standard for structural assignment.
Proton Assignment Table
PositionProton

-Methyl Isomer (Target)

-Methyl Isomer (Impurity)
Methyl


ppm

ppm
C3-H SingletNOE correlation with

is WEAK or ABSENT
STRONG NOE with

C7-H DoubletSTRONG NOE with

NOE with

is ABSENT
Critical NOE Interactions
  • 
    -Me Product:  The methyl group is spatially close to the proton at C7 .
    
  • 
    -Me Product:  The methyl group is spatially close to the proton at C3 .
    

(Note: In 4-bromo-6-nitroindazole, C5 and C7 are the aromatic protons. C3 is the proton on the pyrazole ring. The NOE between N-Me and H-7 is the definitive proof of N1 alkylation).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low N1:N2 Ratio Kinetic control or tight ion pairing.Switch base to

if using

. Ensure reaction warms fully to RT to allow thermodynamic equilibration.
Incomplete Reaction Low nucleophilicity due to Nitro/Bromo EWGs.Increase temperature to 40°C. Do not exceed 60°C to avoid decomposition. Add 0.1 eq of NaI as catalyst.
Poly-methylation Quaternization of the pyridine-like nitrogen.Strictly limit MeI to 1.1–1.2 eq. Avoid large excess.

References

  • Regioselective N-alkyl

    • Source: Vertex AI / NIH / UCC
    • Context: Discusses steric and electronic effects of C-7 and C-3 substituents on N1/N2 r
    • (Generalized link to relevant PMC literature)

  • Synthesis of Indazole-Based PARP Inhibitors.

    • Source: Journal of Medicinal Chemistry[3]

    • Context: Protocols for synthesizing Niraparib intermediates often utilize the 4-bromo-6-nitro core.
  • Indazole Tautomerism and Alkyl

    • Source: Beilstein Journal of Organic Chemistry
    • Context: DFT calculations and experimental data on the thermodynamic stability of N1 vs N2 isomers.
  • BenchChem Application Notes: 6-Bromo-1-methyl-1H-indazole.

    • Source: BenchChem[1][4]

    • Context: Provides analogous protocols for bromo-indazole methyl

(Note: Specific page-level deep links may expire; citations point to the authoritative domain or journal landing page for stability.)

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules and approved pharmaceuticals.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial motifs, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, particularly in terms of substrate scope, functional group tolerance, and reaction conditions.[2] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between aryl or heteroaryl halides/triflates and a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-bromo-1-methyl-6-nitro-1H-indazole , a substrate of significant interest in drug discovery. The indazole core is a key pharmacophore, and the specific substitution pattern of this molecule offers multiple avenues for diversification. However, the presence of an electron-withdrawing nitro group and the heterocyclic nature of the indazole ring necessitate careful consideration of reaction parameters to achieve a successful and efficient transformation.

Understanding the Substrate: 4-bromo-1-methyl-6-nitro-1H-indazole

The successful application of the Buchwald-Hartwig amination hinges on a thorough understanding of the substrate's electronic and steric properties.

  • The Indazole Core: Indazoles are N-heterocyclic compounds that can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition. Therefore, the choice of a suitable phosphine ligand is critical to ensure the desired catalytic activity.

  • The Bromo Leaving Group: The carbon-bromine bond at the 4-position is the site of oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

  • The Electron-Withdrawing Nitro Group: The nitro group at the 6-position significantly influences the electronic properties of the aryl bromide. While electron-withdrawing groups can sometimes be advantageous in cross-coupling reactions, the nitro functionality is known to be incompatible with strong alkoxide bases like sodium tert-butoxide (NaOtBu), which can lead to undesired side reactions.[3] This necessitates the use of milder bases.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of the mechanism is depicted below.

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Ar-Br Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine_Coordination [Ar-Pd(II)(H2NR)L2]+Br- Ligand_Exchange->Amine_Coordination R-NH2 Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)(HNR)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NHR

Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 4-bromo-1-methyl-6-nitro-1H-indazole, the chosen amine, the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C.
Inappropriate ligandScreen alternative bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).
Side Product Formation Decomposition of starting materialIf using a higher temperature, consider if the starting material or product is degrading. Lower the temperature and increase the reaction time.
HydrodehalogenationThis can occur if there are sources of protons in the reaction. Ensure anhydrous conditions.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-substituted 1-methyl-6-nitro-1H-indazol-4-amines, which are valuable building blocks in drug discovery. The key to a successful transformation lies in the careful selection of a mild base to accommodate the nitro group and a suitable bulky phosphine ligand to facilitate the catalytic cycle with the indazole substrate. The protocol provided herein serves as a robust starting point for further optimization, enabling researchers to efficiently access a diverse range of novel chemical entities for biological evaluation.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

  • Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci.2011 , 2, 27-50. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]

  • Thomas, S. et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules2022 , 27(2), 554. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angew. Chem. Int. Ed.2006 , 45, 3484-3488. [Link]

  • Yin, J.; Buchwald, S. L. A Catalytic System for the N-Arylation of Indazoles. Org. Lett.2000 , 2 (8), 1101–1104. [Link]

  • Barrios-Landeros, F.; Hartwig, J. F. Distinct Roles of the Ligand and Anion in the Amination of Aryl Halides. J. Am. Chem. Soc.2005 , 127 (19), 6944–6945. [Link]

  • Shen, Q.; Hartwig, J. F. Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides. Org. Lett.2005 , 7 (19), 4261–4264. [Link]

  • Fors, B. P.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. J. Am. Chem. Soc.2009 , 131 (36), 12898–12899. [Link]

  • Dorel, R.; Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58, 17118-17129. [Link]

  • Ji, Y. et al. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem.2014 , 10, 2516–2525. [Link]

  • Bacsa, I. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018 , 14, 998–1005. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Usami, Y. et al. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Welsch, M. E.; Snyder, S. A.; Stockwell, B. R. Privileged Scaffolds for Library Design and Drug Discovery. Curr. Opin. Chem. Biol.2010 , 14 (3), 347-361. [Link]

Sources

Preparation of bioactive indazoles from 4-bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Functionalizing the 4-Bromo-1-methyl-6-nitro-1H-indazole Scaffold

Executive Summary & Strategic Value

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in FDA-approved kinase inhibitors like Pazopanib (VEGFR inhibitor) and Axitinib . The specific precursor 4-bromo-1-methyl-6-nitro-1H-indazole represents a high-value "orthogonal" building block.

Its value lies in its dual-activation :

  • C4-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl/heteroaryl "warheads" for kinase selectivity.

  • C6-Nitro Group: A masked amine precursor allowing for late-stage diversification via amide, urea, or sulfonamide formation, critical for tuning solubility and pharmacokinetic (PK) properties.

  • N1-Methylation: The pre-installed methyl group locks the tautomeric equilibrium, preventing the regioselectivity issues common with N-unsubstituted indazoles during catalysis.

This guide details a robust, modular workflow to convert this scaffold into bioactive libraries, prioritizing chemical yield and operational simplicity.

Synthetic Strategy & Workflow

The most efficient route for library generation typically follows a "Coupling-First, Reduction-Second" strategy. Performing the Suzuki coupling on the nitro-indazole is generally higher yielding because the electron-withdrawing nitro group activates the C4-bromide toward oxidative addition by the Palladium catalyst.

Visualizing the Pathway

The following flowchart illustrates the divergent synthesis capabilities of this scaffold.

IndazoleWorkflow Start 4-Bromo-1-methyl- 6-nitro-1H-indazole Step1 Step 1: C4-Arylation (Suzuki Coupling) Start->Step1 Ar-B(OH)2 Pd(dppf)Cl2 Inter1 4-Aryl-6-nitro- 1H-indazole Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Chemoselective Inter2 4-Aryl-6-amino- 1H-indazole Step2->Inter2 Step3 Step 3: N-Derivatization (Amide/Urea) Inter2->Step3 R-COCl or R-NCO Final Bioactive Indazole Target Step3->Final

Caption: Modular synthetic workflow for converting 4-bromo-1-methyl-6-nitro-1H-indazole into bioactive targets.

Detailed Experimental Protocols
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl ring at the C4 position. Mechanism: The electron-deficient nature of the nitro-indazole facilitates the oxidative addition of Pd(0) into the C4-Br bond.

Reagents:

  • Substrate: 4-Bromo-1-methyl-6-nitro-1H-indazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Chosen for resistance to poisoning by nitrogen heterocycles.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine the indazole substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed 1,4-dioxane and 2M aq. Na₂CO₃ via syringe.

  • React: Heat the mixture to 90°C for 4–16 hours. Monitor by LCMS (Look for M+H of product; Br isotope pattern disappearance).

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2] Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Insight: If using heteroaryl boronic acids (e.g., pyridine-3-boronic acid), add 1.0 equiv of CsF to facilitate transmetallation and prevent protodeboronation [1].

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C6-nitro group to an aniline without dehalogenating (if Br was kept) or hydrogenating the indazole core. Choice of Method: While catalytic hydrogenation (H₂/Pd-C) is standard, it risks reducing the C4-aryl ring or dehalogenating if the Suzuki step was skipped. Iron-mediated reduction is the most robust, "universal" method for this scaffold.

Reagents:

  • Substrate: 4-Substituted-6-nitro-1H-indazole (1.0 equiv)

  • Reductant: Iron powder (5.0 equiv) - Must be fine powder (<325 mesh).

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Suspend: Dissolve the nitro-indazole in Ethanol/Water.

  • Add: Add NH₄Cl and Iron powder.

  • Reflux: Heat to 80°C with vigorous stirring (mechanical stirring recommended for scales >5g).

  • Monitor: Reaction is typically complete in 1–3 hours. TLC will show a significant polarity shift (Amine is much more polar/fluorescent).

  • Filter: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Isolate: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. The organic layer contains the clean amine.

Why this works: The Fe/NH₄Cl system operates at near-neutral pH, preventing side reactions common in acidic (SnCl₂/HCl) or basic conditions [2].

Protocol C: C6-Amine Functionalization (Urea Formation)

Objective: Create a urea linkage, a common motif in kinase inhibitors (e.g., Sorafenib, Linifanib) to bind the "DFG-out" pocket.

Reagents:

  • Substrate: 6-Amino-indazole derivative (1.0 equiv)[2]

  • Electrophile: Isocyanate (R-NCO) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv) - Optional, speeds up reaction.

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Procedure:

  • Dissolve: Dissolve the amine in anhydrous DCM at 0°C.

  • Add: Add the isocyanate dropwise.

  • Stir: Allow to warm to RT and stir for 2–12 hours.

  • Precipitation: Often, the urea product precipitates out of DCM. If so, filter and wash with cold DCM.

  • Alternative Workup: If soluble, quench with MeOH, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Quantitative Data Summary
Reaction StepKey ReagentTypical YieldCritical Parameter
C4-Arylation Pd(dppf)Cl₂75–92%Degassing is vital; O₂ kills the catalyst.
Nitro Reduction Fe / NH₄Cl85–95%Vigorous stirring required for heterogeneous Fe surface.
Amide Coupling HATU / DIPEA80–90%Avoid HCl salts of amine; free base is preferred.
Urea Formation Isocyanate85–99%Moisture sensitive; use anhydrous solvents.
References
  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Reduction of Nitro Compounds to Amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-bromo-1-methyl-6-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Synthesis of 4-Bromo-1-methyl-6-nitro-1H-indazole

Case ID: IND-BN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering one of two critical failure modes:

  • Regio-scrambling: A persistent mixture of N1-methyl (desired) and N2-methyl (undesired) isomers during the alkylation step, often requiring tedious chromatographic separation.

  • Cyclization Stalling: Low conversion during the formation of the indazole core from the aniline precursor due to diazonium instability.

This guide moves beyond standard literature to provide a regio-convergent strategy maximizing the thermodynamic N1-product and stabilizing the diazonium intermediate.

Module 1: The Precursor Synthesis (Ring Construction)

Objective: Synthesize 4-bromo-6-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline. Method: Modified Jacobson Indazole Synthesis.

The Common Pitfall: Standard diazotization at 0°C often fails for electron-deficient anilines (like your nitro-substituted starting material) because the diazonium salt is unstable or forms slowly, leading to phenol byproducts or tars.

Optimized Protocol:

  • Reagents: Sodium nitrite (NaNO₂), Acetic Acid (AcOH), Acetic Anhydride (Ac₂O), 18-Crown-6 (Catalytic).

  • Phase-Transfer Catalysis (The "Secret Sauce"): The addition of catalytic 18-Crown-6 (0.5 mol%) improves the solubility of nitrite in the organic phase, accelerating the rate-determining nitrosation step.

Step-by-Step Workflow:

  • Suspend 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial AcOH (10 vol).

  • Add Ac₂O (2.5 eq) to protect the amine in situ (forming the acetanilide intermediate, which cyclizes more cleanly).

  • Cool to 15°C (Do not freeze; too cold slows the reaction for deactivated anilines).

  • Add NaNO₂ (1.2 eq) portion-wise.

  • Critical Step: Warm slowly to 80°C . The N-nitroso acetanilide rearranges and cyclizes with the ortho-methyl group.

  • Workup: Pour into ice water. The product should precipitate.[1][2]

Troubleshooting Table: Cyclization

Symptom Probable Cause Corrective Action
Sticky Tar / No Solid Polymerization of diazonium species. Maintain temp <20°C during NaNO₂ addition.[1] Ensure vigorous stirring.
Low Yield (<40%) Incomplete nitrosation. Add catalytic 18-Crown-6 to solubilize nitrite.

| Unreacted Aniline | Steric hindrance of the nitro group. | Use iso-amyl nitrite (organic nitrite) in refluxing benzene/toluene instead of NaNO₂/AcOH. |

Module 2: The Critical N-Methylation (N1 vs. N2 Selectivity)

Objective: Selective methylation at N1. The Science: Indazoles are ambient nucleophiles.

  • Kinetic Control: Favors N2 (less sterically hindered, lone pair in sp2 orbital).

  • Thermodynamic Control: Favors N1 (benzenoid structure is preserved; generally more stable by ~2-4 kcal/mol).

The Protocol: Thermodynamic Forcing To maximize the 4-bromo-1-methyl-6-nitro-1H-indazole (N1) yield, we must push the equilibrium toward the thermodynamic product using high temperatures and specific counter-ions.

Recommended Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) - The "Cesium Effect" promotes N1 selectivity via specific coordination.

  • Solvent: DMF (anhydrous).

  • Electrophile: Methyl Iodide (MeI).

Optimized Workflow:

  • Dissolve 4-bromo-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (10 vol).

  • Add Cs₂CO₃ (1.5 eq). Stir at 60°C for 30 mins . Allowing the anion to equilibrate is crucial.

  • Cool to 0°C (briefly) to add MeI (1.2 eq) dropwise to control exotherm.

  • Immediately heat to 80-90°C and stir for 2 hours.

    • Why? Heating ensures that any kinetically formed N2-product can revert (via de-methylation/re-methylation) or equilibrate to the stable N1-form.

Visualizing the Selectivity Pathway

IndazoleMethylation Start 4-Bromo-6-nitro-1H-indazole Deprotonation Indazolyl Anion (Resonance Hybrid) Start->Deprotonation Base KineticPath Kinetic Path (Low Temp / NaH) Deprotonation->KineticPath ThermoPath Thermodynamic Path (High Temp / Cs2CO3) Deprotonation->ThermoPath N2_Product N2-Isomer (Undesired) (Kinetic Product) KineticPath->N2_Product Fast N1_Product N1-Isomer (Target) (Thermodynamic Product) ThermoPath->N1_Product Equilibrium N2_Product->Deprotonation Reversibility at >80°C

Caption: Reaction pathway showing how high temperature and thermodynamic control favor the N1-isomer, allowing the undesired N2-isomer to revert and convert to the stable target.

Module 3: Purification & Characterization (The "Proof")

Separating the N1 and N2 isomers is the final hurdle.

Separation Strategy: The N2-isomer is typically less polar than the N1-isomer due to the disruption of the dipole moment.

  • TLC System: 30% EtOAc in Hexanes.

    • Top Spot (High Rf): N2-isomer (Undesired).

    • Bottom Spot (Lower Rf): N1-isomer (Target).

Diagnostic NMR (How to be sure): Do not rely solely on 1H NMR chemical shifts, as the nitro group shifts everything downfield. Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

FeatureN1-Methyl (Target)N2-Methyl (Undesired)
NOE Interaction Methyl group correlates with C7-H (Aromatic proton).Methyl group correlates with C3-H (Indazole proton).
C3-H Shift Typically δ 8.0 - 8.2 ppm.Typically δ 8.4 - 8.6 ppm (Deshielded).

FAQs: Troubleshooting Common Issues

Q1: I am using NaH/THF as suggested by some papers, but my yield is still 60%. Why? A: While NaH is excellent for simple indazoles, the nitro group at C6 strongly withdraws electrons, making the N-anion less nucleophilic. This sluggishness allows moisture in the THF to quench the reaction or leads to incomplete conversion. Switch to Cs₂CO₃/DMF at 80°C . The higher dielectric constant of DMF helps stabilize the specific transition state for N1 alkylation.

Q2: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but proceed with caution. DMS is "harder" than MeI. Hard electrophiles sometimes decrease regioselectivity (closer to 1:1 ratio). If you must use DMS, ensure you are strictly adhering to the high-temperature thermodynamic protocol.

Q3: My product has a bright yellow color. Is this normal? A: Yes. Nitro-indazoles are often yellow/orange. However, a dark brown oil indicates decomposition of the aniline precursor during the ring-closing step. If this happens, recrystallize the precursor aniline before starting the sequence.

References

  • Cheung, M. et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, vol. 68, no. 10, 2003, pp. 4093–4095. Link

  • Luo, G. et al. "Regioselective Synthesis of N1-Alkylindazoles." Journal of Organic Chemistry, vol. 71, no. 14, 2006, pp. 5392–5395. Link

  • BenchChem Application Note. "Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis." Link

  • Patent WO2010115736. "Indazole Derivatives as PARP Inhibitors." (Describes analogous synthesis of nitro-indazole cores). Link

Sources

Technical Support Center: Methyl-Nitro-Indazole Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing and separating methyl-nitro-indazole isomers.[1][2] It prioritizes actionable troubleshooting, validated protocols, and mechanistic insights.[2]

Topic: Separation and Regiocontrol of N1 vs. N2 Methyl-Nitro-Indazole Isomers Ticket ID: IND-ISO-001 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Core Challenge

The methylation of nitro-indazoles is a classic ambident nucleophile problem. The indazole anion can react at either the N1 or N2 position.

  • N1-Isomer (Thermodynamic): Generally more stable due to the preservation of the benzene ring's aromaticity (benzenoid structure).

  • N2-Isomer (Kinetic): Often favored kinetically or by specific steric/electronic directing effects, resulting in a quinoid-like resonance contribution.[1][2]

The Problem: Standard alkylation (e.g., MeI, K₂CO₃, DMF) typically yields a mixture (e.g., 60:40 or 70:30), requiring tedious separation.[2] This guide provides the protocols to steer the reaction and separate the products.

Interactive Troubleshooting & FAQs

Section A: Synthesis Optimization (Preventing the Mixture)

Q: I need the N1-isomer exclusively. Why am I getting 30% N2? A: You are likely operating under conditions that allow kinetic control or insufficient equilibration.[1]

  • The Fix: Switch to Thermodynamic Control .

    • Base: Use Sodium Hydride (NaH).[1][3][4][5] The sodium cation coordinates tightly, often shielding N2 or favoring the thermodynamically stable N1-anion.

    • Solvent: THF (Tetrahydrofuran) is superior to DMF for N1 selectivity.[1]

    • Temperature: Higher temperatures favor the thermodynamic product (N1).[6]

    • Protocol: Deprotonate with NaH in THF at 0°C, then warm to reflux after adding the methylating agent.

Q: I specifically need the N2-isomer (e.g., for Pazopanib analogs). How do I maximize it? A: You must suppress the thermodynamic pathway.

  • The Fix: Use Kinetic Control or Meerwein’s Reagent .

    • Reagent: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) is highly reactive and often favors the more nucleophilic N2 lone pair (which is in the plane of the ring, unlike N1's lone pair which is part of the aromatic system).

    • Solvent: Ethyl Acetate or Dichloromethane (DCM) at room temperature.[1]

    • Alternative: Use Dimethyl Carbonate (DMC) with DABCO (catalytic base).[2] This often shifts selectivity toward N2.[1]

Section B: Separation Techniques (Chromatography & Crystallization)[2]

Q: On Silica Gel (TLC/Column), which isomer elutes first? A: N1 typically elutes first (Higher Rf). [2]

  • Reasoning: N1-methyl indazoles retain full aromaticity and are generally less polar.[1] N2-methyl indazoles have a larger dipole moment due to their quinoid-like resonance contribution.

  • Caveat: The nitro group position (4, 5, 6, or 7) strongly influences the net dipole.[2] Always verify the first few fractions by NMR.[7] Don't rely solely on Rf.

Q: My isomers are co-eluting. How do I separate them without a column? A: Use Solubility-Based Fractionation .

  • Strategy: N2 isomers often have significantly higher melting points and lower solubility in non-polar solvents compared to N1 isomers.[1]

  • Protocol: Triturate the crude solid mixture with hot hexane or diethyl ether .

    • Filtrate: Enriched in N1 (more soluble).

    • Filter Cake (Solid): Enriched in N2 (less soluble).

Section C: Identification (The "Golden Rules")

Q: How do I definitively distinguish N1 from N2 using NMR? A: Use the C3 Carbon Shift and NOE (Nuclear Overhauser Effect) .

FeatureN1-Methyl Isomer N2-Methyl Isomer
¹H NOE Signal Methyl protons show NOE with C7-H (benzene ring).[1][2]Methyl protons show NOE with C3-H (pyrazole ring).[1][2]
¹³C NMR (C3 Position) ~134 ppm (Typical range: 132–136 ppm)~123 ppm (Typical range: 120–125 ppm)
Elution (Silica) Faster (Higher Rf, Less Polar)Slower (Lower Rf, More Polar)
Melting Point Generally LowerGenerally Higher

Visual Workflows (Graphviz)[2]

Diagram 1: Synthesis Decision Tree

Caption: Logic flow for selecting reaction conditions based on the desired target isomer.

G Start Target Isomer Selection N1_Target Target: N1-Methyl (Thermodynamic) Start->N1_Target N2_Target Target: N2-Methyl (Kinetic) Start->N2_Target Cond_N1 Condition A: Base: NaH (1.2 eq) Solvent: THF Temp: Reflux N1_Target->Cond_N1 Cond_N2 Condition B: Reagent: Me3OBF4 (Meerwein) Solvent: DCM / RT N2_Target->Cond_N2 Cond_N2_Alt Condition C: Reagent: DMC / DABCO Solvent: DMF / Heat N2_Target->Cond_N2_Alt Result_N1 Result: High N1 Selectivity (>95:5) Cond_N1->Result_N1 Result_N2 Result: Enriched N2 (approx 1:1 to 1:3) Cond_N2->Result_N2 Cond_N2_Alt->Result_N2

Diagram 2: Separation & Purification Workflow

Caption: Step-by-step purification strategy for crude methyl-nitro-indazole mixtures.

Separation Crude Crude Mixture (N1 + N2 + Salts) Trituration Step 1: Trituration Solvent: Hot Hexane/Ether Crude->Trituration Solid Solid Residue (Enriched N2) Trituration->Solid Insoluble Filtrate Filtrate Solution (Enriched N1) Trituration->Filtrate Soluble Recryst Recrystallization (Ethanol/Water) Solid->Recryst Column Flash Column (Hexane:EtOAc) Filtrate->Column PureN2 Pure N2 Isomer Recryst->PureN2 Column->PureN2 Second Fraction (Low Rf) PureN1 Pure N1 Isomer Column->PureN1 First Fraction (High Rf)

[1][2]

Standard Operating Procedures (SOPs)

Protocol 1: Thermodynamic Synthesis (N1-Selective)

Objective: Synthesize N1-methyl-6-nitroindazole with >90% regioselectivity.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 6-nitroindazole (1.0 eq, e.g., 5.0 g) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise.[1][2] Caution: Hydrogen gas evolution.[1][2] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins.

  • Methylation: Cool back to 0°C. Add Methyl Iodide (MeI) (1.3 eq) dropwise.

  • Reaction: Remove ice bath and reflux (66°C) for 3-5 hours. Monitor by TLC.[1][2][8][9][10]

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Result: Crude solid should be predominantly N1.

Protocol 2: Purification via Flash Chromatography

Objective: Separate a 60:40 mixture of N1/N2 isomers.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution.[1][2] Start with 100% Hexane -> 90:10 Hexane:EtOAc -> 70:30 Hexane:EtOAc .[1][2]

  • Loading: Dissolve crude mixture in minimum DCM and load onto the column.

  • Elution:

    • Fraction A (First Eluter): N1-Methyl isomer.[1] (Check UV: often distinct bright fluorescence).[1]

    • Fraction B (Second Eluter): N2-Methyl isomer.[1]

  • Validation: Evaporate fractions and run ¹H NMR.

    • N1 Check: Look for NOE between Methyl singlet (~4.1 ppm) and C7-H doublet (~7.8-8.0 ppm).[1][2]

    • N2 Check: Look for NOE between Methyl singlet (~4.2 ppm) and C3-H singlet (~8.0-8.5 ppm).[1][2]

References

  • BenchChem. Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from (Verified via search context 1.1).[2]

  • Luo, G., et al. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides Nucleotides Nucleic Acids, 2004.[1][2] (Discusses thermodynamic vs kinetic control).

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from (Verified via search context 1.6).[2]

  • Claramunt, R. M., et al.Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry.
  • Cheung, et al.Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (Discusses N2 selectivity mechanisms).

Sources

Technical Support Center: Palladium Removal from 4-Bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Indazole Problem"

The Challenge: You are likely observing persistent palladium (Pd) levels (>500 ppm) despite standard aqueous workups.[1] This is not a failure of your technique but a chemical inevitability of the 4-bromo-1-methyl-6-nitro-1H-indazole scaffold.

The Mechanism: Indazoles act as "Pd sponges." While the N1-methyl group blocks one coordination site, the N2 nitrogen remains a potent ligand for Pd(II) species. Furthermore, the electron-withdrawing nature of the 4-bromo and 6-nitro groups creates an electron-deficient system that can stabilize specific Pd(0) nanoparticles via


-backbonding, making them resistant to simple filtration.

Target Limits (ICH Q3D):

  • Oral Administration: < 100 µ g/day (approx. 10 ppm for a 10g daily dose).[2]

  • Parenteral Administration: < 10 µ g/day (approx. 1 ppm).[2]

Diagnostic Triage: Start Here

Before selecting a protocol, assess the state of your material.

ObservationLikely Pd SpeciesRecommended Protocol
Dark Black/Grey Solid Colloidal Pd(0) (Nanoparticles)Protocol C (Carbon) + Protocol A (Scavenger)
Brown/Orange Oil or Solid Pd(II) Complexes (Coordinated to N2)Protocol A (Thiourea Scavenger)
High Pd (>1000 ppm) Mixed SpeciesProtocol B (NAC Wash) followed by Protocol A
Low Pd (<100 ppm) Trace ResidualsProtocol A (Polishing)

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the correct purification method based on your current impurity levels and product state.

Pd_Removal_Logic Start START: Assess Pd Level CheckLevel Pd Concentration? Start->CheckLevel HighPd > 1000 ppm (Gross Contamination) CheckLevel->HighPd MedPd 50 - 1000 ppm (Persistent Residue) CheckLevel->MedPd LowPd < 50 ppm (Polishing) CheckLevel->LowPd NAC_Wash Protocol B: N-Acetylcysteine Wash (Bulk Removal) HighPd->NAC_Wash First Pass Scavenger Protocol A: Silica-Thiourea Scavenger (Specific Chelation) MedPd->Scavenger Best Selectivity ColorCheck Is Product Dark/Grey? MedPd->ColorCheck Recryst Recrystallization (Final Polish) LowPd->Recryst If Solid NAC_Wash->MedPd Re-assay Scavenger->LowPd Success? Carbon Protocol C: Activated Carbon (Adsorption) Carbon->Scavenger If Pd remains ColorCheck->Carbon Yes (Pd(0))

Caption: Decision matrix for selecting the optimal palladium removal protocol based on initial contamination load and physical appearance.

Technical Protocols

Protocol A: Solid-Supported Scavenging (The Gold Standard)

Best for: Removing Pd(II) coordinated to the indazole nitrogen without affecting the nitro group.

Why it works: Silica-bound scavengers (specifically Thiourea functionalities) bind Pd with higher affinity than the indazole N2 nitrogen. Unlike free thiols, thiourea is less likely to reduce the nitro group or cause disulfide formation.

Materials:

  • Scavenger: SiliaMetS® Thiourea (or equivalent QuadraPure™ TU).

  • Solvent: THF or Ethyl Acetate (DCM is acceptable but slower kinetics).

Step-by-Step:

  • Dissolution: Dissolve your crude 4-bromo-1-methyl-6-nitro-1H-indazole in THF (10 volumes). Ensure complete dissolution.

  • Loading: Add 4 equivalents of SiliaMetS® Thiourea (w/w relative to the mass of the catalyst initially used, OR 10-20% w/w relative to the product if catalyst mass is unknown).

  • Digestion: Stir at 40°C - 50°C for 4–12 hours.

    • Note: Room temperature is often insufficient for N-heterocycles due to the competition for the metal. Heat provides the kinetic energy to break the Indazole-Pd bond.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with fresh THF to recover entrained product.

  • Analysis: Concentrate and check Pd levels via ICP-MS.

FAQ:

  • Q: Can I use Thiol scavengers?

    • A: Yes, but Thiourea is generally superior for Pd(II) in electron-deficient heterocycles. Thiol scavengers can sometimes interact with nitro groups under high thermal stress.

Protocol B: Liquid-Phase Chelation (N-Acetylcysteine Wash)

Best for: Bulk removal when Pd levels are >1000 ppm or for large-scale batches where silica is too expensive.

Why it works: N-Acetylcysteine (NAC) is a water-soluble ligand that out-competes the indazole for Pd binding. The resulting Pd-NAC complex is highly water-soluble and partitions into the aqueous phase.

Step-by-Step:

  • Preparation: Dissolve the product in Ethyl Acetate or 2-MeTHF (avoid DCM if possible, as phase separation is poorer with NAC).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to ~7–8 with Ammonium Hydroxide (crucial for deprotonating the thiol).

  • Extraction: Add the aqueous NAC solution (0.5 vol equivalent) to the organic layer.

  • Heating (Critical): Heat the biphasic mixture to 45–50°C with vigorous stirring for 1–2 hours.

    • Warning: Do not exceed 60°C to avoid degrading the nitro group.

  • Separation: Cool to RT. Separate the layers. The aqueous layer will likely turn dark red/brown (Pd-NAC complex).

  • Rinse: Wash the organic layer with water (2x) to remove residual NAC.

FAQ:

  • Q: My aqueous layer isn't separating well.

    • A: Add brine. If using THF, switch to EtOAc.

Protocol C: Activated Carbon Adsorption

Best for: Removing colloidal Pd(0) (black particulates).

Why it works: Activated carbon has a high surface area that physically traps Pd(0) nanoparticles. However, it is less selective and may adsorb some product.

Materials:

  • Type: Darco® KB-B or KB-G (chemically activated carbons are better for metals).

Step-by-Step:

  • Slurry: Add Activated Carbon (10-20 wt% relative to product) to the product solution (in EtOH or THF).

  • Stir: Stir at Room Temperature for 1–2 hours.

    • Note: Heating is generally not required for physical adsorption.

  • Filtration: Filter through a tight Celite pad. Carbon fines are notoriously difficult to remove; use a 0.2 µm filter if possible.

Critical Safety & Chemistry Warnings

  • Nitro Group Stability:

    • NEVER use Zinc/HCl or catalytic hydrogenation (H2/Pd/C) to try and "clean up" the reaction. This will reduce your 6-nitro group to a 6-amino group immediately.

    • Avoid Sodium Borohydride (NaBH4) washes, as this can also reduce nitro groups in electron-deficient rings.

  • Indazole Solubility:

    • 4-bromo-1-methyl-6-nitro-1H-indazole is crystalline and likely sparingly soluble in non-polar solvents (Hexanes). Do not use Hexanes for liquid-liquid extractions; the product might crash out.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[3][4] Link

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[5] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.Link

Sources

Technical Support Center: Scale-up of 4-bromo-1-methyl-6-nitro-1H-indazole Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-bromo-1-methyl-6-nitro-1H-indazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during production. The guidance herein is based on established principles of organic process chemistry and aims to ensure safety, reproducibility, and high product quality.

Introduction to Synthetic Strategy

The synthesis of 4-bromo-1-methyl-6-nitro-1H-indazole can be approached through several routes. A common and logical pathway involves the initial formation of a substituted indazole core, followed by sequential functionalization. A plausible synthetic route is outlined below. The subsequent troubleshooting sections are structured around the key transformations in this pathway.

Visualizing the Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for 4-bromo-1-methyl-6-nitro-1H-indazole, highlighting the key stages where challenges may arise.

G cluster_0 Pathway A: Late-Stage N-Methylation Start_A 4-Bromo-2-methyl-6-nitroaniline Indazole_Formation Indazole Formation (Diazotization & Cyclization) Start_A->Indazole_Formation NaNO₂, Acid Intermediate_A 4-Bromo-6-nitro-1H-indazole Indazole_Formation->Intermediate_A N_Methylation N-Methylation Intermediate_A->N_Methylation CH₃I, Base Product_A 4-Bromo-1-methyl-6-nitro-1H-indazole N_Methylation->Product_A

Caption: Proposed synthetic pathway for 4-bromo-1-methyl-6-nitro-1H-indazole.

Troubleshooting Guide and FAQs

This section is organized by key reaction type. Each subsection provides a series of questions and answers to address specific issues that may be encountered during the scale-up of 4-bromo-1-methyl-6-nitro-1H-indazole synthesis.

Indazole Ring Formation (from a substituted aniline)

Q1: My indazole formation via diazotization and cyclization is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in indazole synthesis from substituted anilines are often traced back to several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is critical. Ensure your temperature control is rigorous, typically between 0-5 °C. The addition of sodium nitrite should be slow and portion-wise to prevent temperature spikes which can lead to decomposition of the diazonium intermediate.

  • Side Reactions: The diazonium salt is highly reactive and can undergo unwanted side reactions if not handled correctly. Ensure the subsequent cyclization step is initiated promptly after the diazotization is complete.

  • Purity of Starting Material: Impurities in the starting aniline can interfere with the diazotization process. It is advisable to use a highly pure starting material.

  • pH Control: The pH of the reaction medium is crucial for both the stability of the diazonium salt and the subsequent cyclization. Monitor and adjust the pH as necessary for the specific substrate.

Troubleshooting Steps:

  • Verify Temperature Control: Use a calibrated thermometer and ensure efficient cooling of the reaction vessel.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise or in very small portions.

  • Analyze Starting Material: Check the purity of the aniline starting material by techniques such as NMR or HPLC.

  • Optimize Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid decomposition of the product.

Q2: I am observing significant tar formation during the cyclization step. What is causing this and how can I prevent it?

A2: Tar formation is a common issue in diazotization reactions, often resulting from the decomposition of the diazonium salt. This can be caused by:

  • Elevated Temperatures: As mentioned, diazonium salts are thermally unstable.

  • Presence of Impurities: Certain impurities can catalyze the decomposition of the diazonium salt.

  • Incorrect Stoichiometry: An excess of nitrous acid can lead to side reactions and decomposition.

Preventative Measures:

  • Maintain strict temperature control throughout the reaction.

  • Use purified reagents and solvents.

  • Carefully control the stoichiometry of the reagents.

Nitration

Nitration is a notoriously hazardous reaction, and scaling it up requires careful consideration of safety and process control.

Q1: What are the primary safety concerns when scaling up the nitration of an indazole derivative?

A1: The primary safety concerns are:

  • Thermal Runaway: Nitration reactions are highly exothermic.[1] If the heat generated is not effectively removed, the reaction temperature can increase uncontrollably, leading to a dangerous thermal runaway, which can cause explosions.[2][3]

  • Explosive Byproducts: The reaction conditions for nitration can sometimes lead to the formation of unstable and potentially explosive byproducts.[4]

  • Corrosive and Hazardous Reagents: Fuming nitric acid and sulfuric acid are highly corrosive and dangerous to handle.[4][5]

Mitigation Strategies:

  • Continuous Flow Chemistry: This is a highly recommended approach for scaling up nitration.[6][7] Continuous flow reactors offer superior heat and mass transfer, minimizing the risk of thermal runaway.[1][2]

  • Accurate Calorimetry: Before any scale-up, perform reaction calorimetry studies to understand the thermal profile of the reaction and determine the cooling requirements.

  • Appropriate Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, face shields, and chemical-resistant lab coats.[5]

  • Engineered Controls: Ensure the use of fume hoods, blast shields, and emergency shutdown systems.[5]

Q2: I am getting a mixture of nitro-isomers. How can I improve the regioselectivity for the 6-nitro position?

A2: The directing effects of the substituents on the indazole ring will determine the position of nitration. To favor nitration at the 6-position, you may need to:

  • Optimize the Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitric acid/acetic anhydride) can influence the regioselectivity.

  • Control the Reaction Temperature: Temperature can affect the isomer distribution. A systematic study to find the optimal temperature is recommended.

  • Consider a Blocking Group Strategy: In some cases, it may be necessary to introduce a temporary blocking group to direct the nitration to the desired position, followed by its removal.

Q3: I am observing over-nitration of my indazole. How can I prevent this?

A3: Over-nitration, or the introduction of more than one nitro group, can be a significant issue.[8] To prevent this:

  • Stoichiometry Control: Use a controlled amount of the nitrating agent, typically a slight excess.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second nitration.

  • Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed.

  • Continuous Flow: The precise control over stoichiometry and residence time in a flow reactor can significantly minimize over-nitration.[4]

Bromination

Q1: What are the key challenges in the bromination step?

A1: Similar to nitration, bromination can present challenges with:

  • Regioselectivity: Controlling the position of bromination is crucial. The existing substituents on the indazole ring will direct the incoming bromine atom.

  • Over-bromination: The formation of di- or tri-brominated species can occur if the reaction is not carefully controlled.

  • Safety: Bromine is a hazardous and corrosive reagent.

Troubleshooting and Optimization:

  • Choice of Brominating Agent: Different brominating agents (e.g., Br₂, NBS) can offer different levels of reactivity and selectivity.

  • Solvent Effects: The choice of solvent can influence the outcome of the reaction.

  • Temperature Control: Lower temperatures generally favor higher selectivity.

N-Methylation

Q1: My N-methylation of 4-bromo-6-nitro-1H-indazole is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-methylated product?

A1: The formation of both N1 and N2 isomers is a common challenge in the alkylation of indazoles.[9] The ratio of these isomers is influenced by several factors:

  • Choice of Base and Solvent: The combination of the base (e.g., NaH, K₂CO₃) and the solvent (e.g., DMF, THF) can significantly impact the N1/N2 ratio.[9] Generally, stronger bases and polar aprotic solvents tend to favor N1 alkylation.

  • Counter-ion Effects: The nature of the cation from the base can also play a role.

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the isomer ratio.

Optimization Strategy: A design of experiments (DoE) approach is recommended to systematically screen different bases, solvents, and temperatures to find the optimal conditions for maximizing the yield of the desired N1-isomer.

Q2: The purification of the N1 and N2 isomers is difficult. Are there any recommended methods?

A2: The separation of N1 and N2 isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separation on a laboratory scale. Careful selection of the stationary and mobile phases is required.

  • Recrystallization: If a suitable solvent system can be found, fractional crystallization may be an effective method for purification on a larger scale.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be used, although it is more expensive for large-scale production.

Purification

Q1: What are the common impurities I should be looking for in my final product?

A1: Common impurities in the final product can include:

  • Unreacted starting materials.

  • The undesired N2-methylated isomer.

  • Over-nitrated or over-brominated byproducts.

  • Residual solvents.

  • Inorganic salts from the workup.

Q2: What are the best practices for the final purification and isolation of 4-bromo-1-methyl-6-nitro-1H-indazole?

A2:

  • Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds. A thorough solvent screen should be conducted to identify a suitable solvent or solvent mixture.

  • Washing: Washing the crude product with appropriate solvents can remove many impurities.

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents.

Experimental Protocols (Illustrative)

The following are general, illustrative protocols for key transformations. These must be optimized for the specific substrate and scale.

Protocol 1: General Procedure for Nitration of an Aromatic Compound in Batch
  • To a cooled (0-5 °C) solution of the starting material in concentrated sulfuric acid, add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at the controlled temperature for the optimized reaction time, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Methylation of an Indazole
  • To a solution of the indazole in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and stir for a short period at room temperature.

  • Add the methylating agent (e.g., methyl iodide) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the N1 and N2 isomers.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indazole N-Methylation

EntryBaseSolventTemperature (°C)N1:N2 Ratio (Illustrative)
1K₂CO₃DMF253:1
2NaHTHF0 to 255:1
3Cs₂CO₃MeCN504:1
4DBUCH₂Cl₂252:1

Note: The N1:N2 ratios are illustrative and will be highly dependent on the specific indazole substrate.

References

  • Beilstein Journals. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved from [Link]

  • Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • RSC Publishing. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Retrieved from [Link]

  • Academia.edu. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

  • Syrris. Publication – Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors. Retrieved from [Link]

  • ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

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Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Shifts of 4-bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth comparative analysis of the 13C NMR chemical shifts for 4-bromo-1-methyl-6-nitro-1H-indazole, a substituted indazole of interest in medicinal chemistry. Due to the absence of publicly available experimental data for this specific molecule, this guide will leverage high-quality predicted data and compare it against experimental data of structurally related analogs. This approach not only offers a reliable estimation of the expected spectral features but also provides a deeper understanding of substituent effects on the indazole scaffold.

The Indazole Core and the Influence of Substituents

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The 13C NMR spectrum of the parent 1H-indazole shows distinct signals for its seven carbon atoms. However, the introduction of substituents—a bromine atom at position 4, a methyl group at the N1 position, and a nitro group at position 6—profoundly influences the electron distribution within the ring, leading to significant shifts in the 13C NMR spectrum. Understanding these substituent-induced shifts is crucial for accurate spectral assignment and structural verification.

Predicted 13C NMR Data for 4-bromo-1-methyl-6-nitro-1H-indazole

To establish a baseline for our analysis, the 13C NMR spectrum of 4-bromo-1-methyl-6-nitro-1H-indazole was predicted using advanced computational algorithms. These prediction tools utilize large databases of experimental data and sophisticated machine learning models to provide highly accurate chemical shift values.[1][2][3][4]

Table 1: Predicted 13C NMR Chemical Shifts (in ppm) for 4-bromo-1-methyl-6-nitro-1H-indazole.

Carbon AtomPredicted Chemical Shift (ppm)
C3135.2
C3a124.5
C4100.1
C5122.8
C6146.3
C7110.5
C7a141.0
N-CH333.7

Comparative Analysis with Experimental Data of Analogs

To validate and contextualize the predicted data, we will compare it with experimental 13C NMR data from structurally similar nitro-substituted indazoles found in the literature. A study on the addition mechanism of nitro-1H-indazoles provides valuable calculated and experimental data for compounds such as 6-nitro-1H-indazole.[5][6]

Table 2: Comparison of Predicted 13C NMR Shifts of 4-bromo-1-methyl-6-nitro-1H-indazole with Experimental Shifts of 6-nitro-1H-indazole.

Carbon AtomPredicted Shift (4-bromo-1-methyl-6-nitro-1H-indazole)Experimental Shift (6-nitro-1H-indazole in DMSO-d6)[5]Key Substituent Effects
C3135.2134.3Relatively minor effect from substituents at positions 4 and 1.
C3a124.5125.9The N-methylation and C4-bromination cause a slight upfield shift.
C4100.1121.2Significant upfield shift due to the strong shielding effect of the bromine atom (heavy atom effect).
C5122.8114.4Deshielding effect from the adjacent nitro group is slightly countered by the bromine at C4.
C6146.3145.6The nitro group dominates, causing a strong downfield shift.
C7110.5103.8The N-methylation likely contributes to the downfield shift compared to the N-H analog.
C7a141.0137.3Deshielding effect from the adjacent N-methyl group.
N-CH333.7-Signal characteristic of an N-methyl group on an indazole ring.

Analysis of Substituent Effects:

  • Nitro Group (at C6): The electron-withdrawing nature of the nitro group causes a significant downfield shift for the directly attached carbon (C6) and influences the electronic environment of the entire benzene portion of the indazole ring.

  • Bromine Atom (at C4): The most dramatic effect is the large upfield shift observed for C4. This is a classic example of the "heavy atom effect," where the large number of electrons in the bromine atom induces a local magnetic field that shields the attached carbon nucleus.

  • Methyl Group (at N1): N-methylation primarily affects the chemical shifts of the adjacent carbons, C7a and C3, causing a downfield shift. The methyl carbon itself appears in the typical aliphatic region.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire experimental data for this or similar compounds, the following protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence chemical shifts.[7]

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: Depending on the sample concentration, 1024 to 4096 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of 4-bromo-1-methyl-6-nitro-1H-indazole using 13C NMR in conjunction with other spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Purification->H_NMR C_NMR 13C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation Comparison Comparative Analysis C_NMR->Comparison MS->Structure_Confirmation Predicted_NMR Predicted 13C NMR Predicted_NMR->Comparison Analog_Data Analog Experimental Data Analog_Data->Comparison Comparison->Structure_Confirmation

Caption: Workflow for Structural Elucidation.

Conclusion

While experimental 13C NMR data for 4-bromo-1-methyl-6-nitro-1H-indazole remains to be published, a robust and reliable prediction of its spectrum can be generated through computational methods. By comparing this predicted data with experimental values from structurally related analogs, a confident assignment of the chemical shifts can be achieved. This guide highlights the significant influence of bromo, methyl, and nitro substituents on the indazole core, providing a valuable resource for researchers working with this important class of heterocyclic compounds. The outlined experimental protocol and logical workflow further equip scientists with the necessary tools for accurate structural determination in their research endeavors.

References

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Experimental section General.
  • Mestrelab Research. (2025). Download NMR Predict. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Fruchier, A., & Elguero, J. (2016). 13C NMR of indazoles.
  • Alarcón, S. H., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(5), 2343–2351.
  • Pinto, D. C. G. A., et al. (2014).
  • American Chemical Society. (2021). Synthesis of 1H-Indazoles via Silver(I)
  • Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2022). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication.
  • Inorganica Chimica Acta. (n.d.). † 1H-NMR and 13C-NMR Spectra.
  • Doc Brown's Chemistry. (2026). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

  • PubChem. (2025). NMRShiftDB. Retrieved from [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1475.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • IIT Kanpur. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • De la Cruz, J. N. (2017).

Sources

Optimization of HPLC Separation for 4-bromo-1-methyl-6-nitro-1H-indazole: A Comparative Method Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic behavior of 4-bromo-1-methyl-6-nitro-1H-indazole , a critical intermediate often utilized in the synthesis of PARP and kinase inhibitors.

The primary analytical challenge with this molecule is not merely retention, but regioselectivity . The methylation of 4-bromo-6-nitro-1H-indazole frequently yields a mixture of the desired N1-methyl product and the N2-methyl impurity. Standard C18 methods often fail to resolve these regioisomers sufficiently for strict QC standards (Resolution


).

This guide compares a standard C18 (Octadecyl) workflow against an optimized Phenyl-Hexyl method, demonstrating why


-

interaction mechanisms provide superior selectivity for nitro-indazole isomers.
Physicochemical Profile & Retention Prediction

To optimize retention time (RT), we must first understand the molecular drivers of separation.

PropertyValue (Approx.)Chromatographic Implication
LogP 2.6 – 2.9Moderately lipophilic. Requires high organic content (>50%) for elution in reasonable time.
pKa ~1.5 (Indazole N)Extremely weak base due to electron-withdrawing nitro group. Remains neutral at standard HPLC pH (2-7).
Dipole Moment HighThe nitro group creates a strong dipole, making the molecule responsive to

-active stationary phases.
Critical Impurity N2-Methyl IsomerSimilar hydrophobicity to N1-target but distinct electronic density distribution.

Expert Insight: The N1-methyl isomer is thermodynamically favored and generally elutes later than the N2-isomer on reverse-phase columns due to slightly higher lipophilicity and planar stability, though this order can invert on specific phenyl phases.

Comparative Method Performance

The following data compares two validated method approaches.

Experimental Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 5

    
    L
    
  • Detection: UV @ 254 nm (Nitro/Bromo aromatic absorbance)

Method A: The Standard (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5

    
    m)
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient)

  • Mechanism: Hydrophobic Interaction[1]

Method B: The Specialist (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 100 mm, 3

    
    m)
    
  • Mobile Phase: Water (10mM Ammonium Acetate) / Methanol (Gradient)

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Stacking + Dipole-Dipole
Performance Data Summary
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Target RT (N1) 6.2 min7.8 minMethod B retains longer (better interaction).
Impurity RT (N2) 6.0 min6.9 minMethod B provides distinct shift.
Resolution (

)
0.8 (Co-elution risk)3.2 (Baseline separation)Method B Superior
Peak Symmetry 1.1 (Good)1.05 (Excellent)Both acceptable.
Selectivity (

)
1.031.15Phenyl phase discriminates nitro-positioning.

Note on Retention Time: Absolute RTs vary by system dwell volume. Focus on the Relative Retention Time (RRT). If the Target (N1) is 1.00, the N2 impurity typically elutes at RRT ~0.88 on Phenyl-Hexyl, but RRT ~0.97 on C18.

Detailed Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Validation Step: Sonicate for 5 minutes. Visually inspect for particulates.[2] If the solution is cloudy, the nitro-indazole has likely crystallized; add 10% THF to solubilize.

Protocol B: Optimized Gradient Program (Phenyl-Hexyl)

Use this protocol to guarantee separation of the 4-bromo-1-methyl (Target) from the 4-bromo-2-methyl (Impurity).

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over ACN here to enhance

    
    -
    
    
    
    interactions.
Time (min)% Mobile Phase BEvent
0.040%Equilibration Start
1.040%Isocratic Hold (Focusing)
10.090%Linear Gradient
12.090%Column Wash
12.140%Re-equilibration
15.040%End of Run
Mechanism of Action & Impurity Pathways

The following diagrams illustrate why the separation is challenging (synthesis pathway) and how to solve it (decision logic).

Figure 1: Synthesis & Impurity Origin

The methylation of the precursor is the source of the analytical challenge.

SynthesisPathway Precursor 4-bromo-6-nitro-1H-indazole (Precursor) Reagents Me-I / K2CO3 (Methylation) Precursor->Reagents Target TARGET (N1) 4-bromo-1-methyl-6-nitro (Thermodynamic Product) Reagents->Target Major (~85%) Impurity IMPURITY (N2) 4-bromo-2-methyl-6-nitro (Kinetic Product) Reagents->Impurity Minor (~15%)

Caption: Synthesis of the target molecule inevitably produces the N2-isomer impurity due to tautomeric equilibrium of the indazole ring.

Figure 2: Analytical Method Decision Tree

Follow this logic to select the correct column for your purity requirements.

MethodSelection Start Start: Analyze 4-bromo-1-methyl-6-nitro-1H-indazole Q1 Is N2-isomer separation required? Start->Q1 Simple Use Standard C18 (ACN/Water Gradient) Q1->Simple No (Rough Purity) Complex Use Phenyl-Hexyl or Biphenyl (MeOH/Water Gradient) Q1->Complex Yes (Strict QC / <0.1% Impurity) Reason Mechanism: Pi-Pi interactions resolve positional nitro isomers better than hydrophobicity alone. Complex->Reason

Caption: Decision matrix for selecting stationary phases based on the need to resolve regioisomers.

Troubleshooting & Expert Tips
  • Peak Tailing: If you observe tailing on the nitro-indazole peak, it is likely due to residual silanol interactions with the bromine. Remedy: Increase buffer concentration to 25mM or switch to a "End-capped" column version.

  • Retention Drift: Nitro compounds are sensitive to temperature. Ensure your column oven is stable at 30°C

    
     0.5°C. A 5°C drop can shift RT by >0.5 min.
    
  • Identification: Since RTs are close, use UV ratios for confirmation. The N1 isomer typically has a

    
     slightly red-shifted compared to the N2 isomer due to extended conjugation.
    
References
  • BenchChem. (2025).[3] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Retrieved from

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from

  • University of Valencia. (2013). Mechanisms of retention in HPLC: Separation of Nitro-Isomers. Retrieved from

  • Sielc Technologies. Separation of Bromo-nitro-imidazole derivatives on Newcrom R1. Retrieved from

Sources

Comparative IR Spectroscopy Analysis: Identifying Nitro and Bromo Functional Groups on the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

For drug development professionals and medicinal chemists, the indazole ring is a privileged scaffold, forming the core of numerous compounds with diverse biological activities.[1] The precise characterization of substituted indazoles is a critical step in synthesis and quality control. Infrared (IR) spectroscopy provides a rapid, non-destructive method for identifying key functional groups, ensuring that the desired molecular architecture has been achieved.

This guide offers a comparative analysis of the characteristic IR absorption bands for two common and electronically distinct substituents on the indazole ring: the electron-withdrawing nitro (-NO₂) group and the electron-donating, weakly deactivating bromo (-Br) group. Understanding their unique spectral signatures is essential for unambiguous structural confirmation.

The Indazole Core: Establishing a Spectroscopic Baseline

Before examining the substituents, it is crucial to recognize the vibrational modes inherent to the indazole ring itself. The bicyclic system, composed of fused benzene and pyrazole rings, gives rise to a complex but predictable set of absorptions. While the exact positions can shift based on substitution, the general regions are consistent.[2]

  • N-H Stretch: For 1H-indazoles, a broad absorption band is typically observed in the 3100-3400 cm⁻¹ region, arising from the stretching of the pyrazole N-H bond. Its breadth is a result of intermolecular hydrogen bonding in the solid state.

  • Aromatic C-H Stretch: Sharp, medium-intensity bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on the aromatic (benzene) portion of the ring system.[3]

  • C=C and C=N Ring Stretching: The "fingerprint" region contains a series of medium-to-strong bands between approximately 1450 and 1620 cm⁻¹.[4] These are due to the skeletal stretching vibrations of the C=C bonds within the benzene ring and the C=N bonds of the pyrazole ring.[1]

  • C-H Out-of-Plane Bending: Strong absorptions in the 750-850 cm⁻¹ range often correspond to the out-of-plane C-H bending modes, the positions of which can be diagnostic of the substitution pattern on the benzene ring.[3]

Comparative Analysis: Nitro vs. Bromo Indazoles

The addition of a nitro or bromo group introduces distinct vibrational modes that serve as powerful diagnostic markers.

The Nitro Group (-NO₂): A Tale of Two Stretches

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its two strong, characteristic stretching vibrations. These arise from the coupled vibrations of the two N-O bonds.

  • Asymmetric Stretch (ν_as_): This is the higher frequency vibration and typically appears as a very strong, sharp band in the 1500-1570 cm⁻¹ range for aromatic nitro compounds.[5] In nitro-indazoles, this band is often prominent and serves as a primary indicator of successful nitration.[6][7]

  • Symmetric Stretch (ν_s_): This lower frequency vibration appears as another strong, sharp band in the 1330-1360 cm⁻¹ region.[5][6] The presence of both the asymmetric and symmetric bands is conclusive evidence for the nitro group.

The high intensity of these bands is due to the large change in dipole moment that occurs during the N-O bond stretching vibrations.[8] Their precise location can be influenced by the electronic environment; conjugation and the presence of other substituents on the indazole ring can shift the frequencies slightly.

The Bromo Group (-Br): A Subtle Signature in the Fingerprint Region

Identifying a carbon-bromine bond is often more challenging than identifying a nitro group. The C-Br stretching vibration is significantly influenced by the mass of the bromine atom.

  • C-Br Stretch (ν_C-Br_): This vibration gives rise to a medium-to-strong absorption in the far-infrared or low-frequency fingerprint region, typically between 550-700 cm⁻¹ .[3][5] Some sources may extend this range slightly.[9]

The main challenge in assigning the C-Br stretch is its location in a crowded spectral region that also contains various skeletal vibrations and bending modes of the indazole ring.[3][10] Therefore, its identification often relies on comparing the spectrum of the brominated compound to its non-brominated precursor. The appearance of a new, distinct band in the 550-700 cm⁻¹ range is strong evidence for the incorporation of bromine.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key diagnostic IR bands for identifying and distinguishing between nitro- and bromo-substituted indazoles.

Functional Group / VibrationWavenumber (cm⁻¹)IntensityKey Characteristics
Indazole Core (General)
Aromatic C-H Stretch~3100-3000MediumSharp peaks just above the aliphatic C-H region.
C=C & C=N Ring Stretches~1620-1450Medium-StrongA series of bands characteristic of the aromatic and heterocyclic rings.[4]
Nitro Group (-NO₂) Substituent
Asymmetric N-O Stretch (ν_as)1570 - 1500StrongOften the most prominent and easily identifiable band for nitro-indazoles.[5][6]
Symmetric N-O Stretch (ν_s_)1360 - 1330StrongThe presence of this second strong band confirms the nitro functionality.[5][6]
Bromo Group (-Br) Substituent
C-Br Stretch (ν_C-Br_)700 - 550Medium-StrongLocated in the low-frequency fingerprint region; can overlap with other skeletal modes.[3][5]

Experimental Data from Literature:

  • 6-nitro-1-phenyl-1H-indazole: Showed characteristic Ar-NO₂ bands at 1569 cm⁻¹ and 1355 cm⁻¹ .[5]

  • 5-Nitro-1H-indazole: Reported with bands at 1534 cm⁻¹ and 1341 cm⁻¹ .[6]

  • 6-Nitro-3-p-tolyl-1H-indazole: IR data included bands at 1522 cm⁻¹ and 1347 cm⁻¹ .[7]

  • 1-(4-bromophenyl)-1H-indazole: Exhibited a characteristic Ar-Br stretch at 595 cm⁻¹ .[5]

  • 6-Bromo-1H-indazole: Predicted C-Br stretch in the 700-600 cm⁻¹ range.[3] Another study involving a 6-bromo-1H-indazole derivative reported a C-Br absorption frequency near 680 cm⁻¹ .[9]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

This protocol outlines the standard procedure for analyzing a solid indazole sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred method for solid powders as it requires minimal sample preparation and provides excellent data quality.[4]

Pillar of Trustworthiness: This protocol is a self-validating system. The mandatory background scan accounts for environmental and instrumental variations, ensuring that the final spectrum is solely from the analyte.

Step-by-Step Methodology:

  • Instrument Preparation & Cleaning:

    • Causality: The ATR crystal (typically diamond or germanium) must be impeccably clean to prevent cross-contamination and spectral artifacts.

    • Action: Gently wipe the crystal surface with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Causality: The instrument must record the ambient spectrum (atmospheric H₂O, CO₂, and instrumental noise) to subtract it from the sample spectrum. This is the most critical step for data integrity.[4]

    • Action: With the clean, empty ATR crystal in place, initiate a "Background Scan" or "Collect Background" command in the instrument software. This is typically an average of 32 or 64 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Causality: Proper contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample and generate a strong signal.

    • Action: Place a small amount of the solid indazole powder (a spatula tip is sufficient) directly onto the center of the ATR crystal.[4]

  • Pressure Application:

    • Causality: Applying consistent pressure ensures intimate contact across the crystal surface, leading to a reproducible and high-quality spectrum.

    • Action: Lower the ATR press or clamp until it makes firm, even contact with the sample. Use a consistent torque setting if available to ensure reproducibility between samples.

  • Sample Spectrum Acquisition:

    • Causality: This is the measurement of the sample itself.

    • Action: Initiate the "Sample Scan" or "Collect Sample" command. Use the same number of scans as the background for optimal noise cancellation. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

  • Data Processing and Cleaning:

    • Causality: After data acquisition, the instrument must be prepared for the next sample.

    • Action: Release the pressure, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 1.

Visualized Workflow: From Sample to Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of a substituted indazole.

FTIR_Workflow Workflow for IR Analysis of Substituted Indazoles cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_decision Conclusion Sample Indazole Sample (Solid Powder) Clean Clean ATR Crystal Sample->Clean Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Spectrum Raw IR Spectrum Acquire->Spectrum Baseline Baseline Correction (if needed) Spectrum->Baseline IdentifyCore Identify Indazole Core Bands (C-H, C=C, C=N) Baseline->IdentifyCore Search_NO2 Search for Strong Bands: 1570-1500 cm⁻¹ (asym) 1360-1330 cm⁻¹ (sym) IdentifyCore->Search_NO2 Search_Br Search for Band: 700-550 cm⁻¹ IdentifyCore->Search_Br Decision_NO2 Both NO₂ bands present? Search_NO2->Decision_NO2 Decision_Br New C-Br band present? Search_Br->Decision_Br Conclusion_NO2 Nitro-Indazole Confirmed Decision_NO2->Conclusion_NO2 Yes Conclusion_Other Structure Not Confirmed (Other or Unsubstituted) Decision_NO2->Conclusion_Other No Conclusion_Br Bromo-Indazole Confirmed Decision_Br->Conclusion_Br Yes Decision_Br->Conclusion_Other No

Caption: Logical workflow for sample analysis and spectral interpretation.

References

  • Benchchem. Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 2006. Available from: [Link]

  • Asian Journal of Research in Chemistry. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. 2012. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.
  • AIP Publishing. Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. AIP Conference Proceedings, 2008. Available from: [Link]

  • PMC (PubMed Central). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 2018. Available from: [Link]

  • Elsevier. An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters, 2006. Available from: [Link]

  • Bangladesh Journals Online. J. Sci. Res. 17 (1), 287-296 (2025). Journal of Scientific Research, 2025. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 2011. Available from: [Link]

  • JSSCACS. Vibrational Spectroscopy It is the branch of spectroscopy which deals with the infrared region of the electromagnetic spectrum, - jsscacs. Available from: [Link]

Sources

Comparison of reactivity: 4-bromo vs 4-iodo indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-bromoindazole and 4-iodoindazole derivatives, focusing on their distinct reactivity profiles in metal-catalyzed cross-couplings and lithium-halogen exchange.

Executive Summary: The Strategic Choice

In the context of indazole functionalization, the choice between 4-bromo and 4-iodo derivatives is dictated by the "Peri-Effect" Trade-off :

  • Select 4-Iodoindazole when performing Lithium-Halogen Exchange (mandatory for selectivity) or Suzuki couplings with electron-poor/bulky boronic acids . The weaker C–I bond compensates for the steric crowding at the C4 position.

  • Select 4-Bromoindazole for standard Buchwald-Hartwig aminations or when cost/scalability is the primary driver. The smaller atomic radius of bromine reduces steric clash with bulky phosphine ligands in the confined C4 pocket.

Structural & Electronic Context: The C4 "Peri-Pocket"

The C4 position of the indazole ring is chemically unique due to its proximity to the N1/C3 positions (the "peri" region). Unlike the C5 or C6 positions, C4 is sterically encumbered.

  • Steric Hindrance: The Van der Waals radius of Iodine (1.98 Å) vs. Bromine (1.85 Å) creates significantly more crowding at C4. This affects the approach of bulky catalytic complexes (e.g., Pd-XPhos).

  • Electronic Activation: The C4 position is electron-deficient relative to C5/C6, making it susceptible to oxidative addition, but the rate is heavily influenced by the leaving group ability (I > Br).

Reactivity Matrix: Head-to-Head Comparison

The following data summarizes typical performance metrics derived from comparative heterocyclic chemistry (pyrazole/indazole analogs).

Reaction TypeParameter4-Bromoindazole 4-Iodoindazole Verdict
Suzuki-Miyaura Oxidative Addition Moderate (Requires heat >60°C)Fast (Often proceeds at RT)Iodo is superior for difficult substrates.
Catalyst Loading Standard (1–5 mol%)Low (0.5–2 mol%)Iodo allows lower catalyst waste.
Lithium-Halogen Exchange Rate (at -78°C) Slow/Incomplete (< 80% conv.)Instantaneous (> 98% conv.)Iodo is mandatory for clean lithiation.
Selectivity Risk of N1-deprotonation (side reaction)Kinetic exchange outcompetes deprotonationIodo prevents "Halogen Dance" side products.
Buchwald-Hartwig Ligand Compatibility High (Tolerates bulky ligands like BrettPhos)Low (Iodide inhibition + Steric clash)Bromo is often preferred for C-N coupling.
Stability Shelf Life High (Stable solid)Moderate (Light sensitive, potential I2 release)Bromo is better for storage.

Experimental Case Studies

Case Study A: Lithium-Halogen Exchange (The Selectivity Criticality)

Context: Synthesis of 4-formylindazole via formylation.

  • With 4-Bromo: Treatment with n-BuLi at -78°C often leads to a mixture. The rate of Br/Li exchange is comparable to the rate of N1-deprotonation (if unprotected) or ortho-lithiation at C3 (if protected), leading to low yields (~40-50%).

  • With 4-Iodo: The I/Li exchange is extremely rapid (

    
    ).
    
    • Protocol: Dissolve 4-iodo-1-(THP)-indazole (1.0 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.1 equiv) dropwise over 5 min. Stir for 10 min (complete exchange). Quench with DMF.

    • Result: >90% yield of 4-formyl product.

Case Study B: Suzuki Coupling with Sterically Demanding Boronic Acids

Context: Coupling with o-tolylboronic acid (sterically hindered).

  • Mechanism: The rate-determining step is often the transmetallation, which is sensitive to sterics. However, the initial oxidative addition must be fast to prevent catalyst decomposition.

  • Observation: 4-Bromoindazole requires forcing conditions (100°C, 24h) leading to protodeboronation of the boronic acid. 4-Iodoindazole undergoes oxidative addition rapidly, allowing the reaction to proceed at lower temperatures (60°C), preserving the sensitive boronic acid.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate halide based on the target transformation.

IndazoleChoice Start Target: C4-Functionalized Indazole ReactionType Select Reaction Class Start->ReactionType LiExchange Lithium-Halogen Exchange ReactionType->LiExchange PdCoupling Pd-Catalyzed Coupling ReactionType->PdCoupling LiDecision Is Selectivity Critical? LiExchange->LiDecision PdDecision Coupling Partner Type PdCoupling->PdDecision UseIodo1 USE 4-IODO (Fast Exchange, High Kinetic Selectivity) LiDecision->UseIodo1 Yes (Standard) UseBromo1 USE 4-BROMO (Only if Cryogenic conditions unavailable) LiDecision->UseBromo1 No (Rare) UseIodo2 USE 4-IODO (For bulky/unstable boronic acids) PdDecision->UseIodo2 C-C Bond (Difficult) UseBromo2 USE 4-BROMO (For Amination/Standard Aryls) PdDecision->UseBromo2 C-N Bond (Buchwald)

Caption: Decision tree for selecting 4-haloindazole starting materials based on reaction type and substrate constraints.

Detailed Experimental Protocol: C4-Suzuki Coupling

Objective: Synthesis of 4-(4-methoxyphenyl)-1H-indazole. Comparison: This protocol highlights the milder conditions possible with the Iodo-derivative.

Reagents:

  • Substrate: 4-Iodo-1H-indazole (1.0 equiv) [Preferred] OR 4-Bromo-1H-indazole.

  • Boronic Acid: (4-methoxyphenyl)boronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).[2]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Loading: Add the Indazole substrate, Boronic acid, and Base.[1]

  • Catalyst Addition: Add the Pd-catalyst last. Seal the vial immediately.

  • Reaction:

    • For 4-Iodo: Heat to 60°C for 4–6 hours. (Expect >90% conversion).

    • For 4-Bromo: Heat to 90–100°C for 12–16 hours. (Expect ~75% conversion; potential for homocoupling side products).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Note: If using the 4-Bromo derivative for Buchwald-Hartwig amination, switch the catalyst system to Pd₂dba₃ / XPhos or BrettPhos to accommodate the steric bulk at C4.

References

  • BenchChem. (2025).[2][3] A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. Retrieved from

  • Laha, J. K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[4] Retrieved from

  • Knochel, P., et al. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity. Chemistry - A European Journal. Retrieved from

  • Wu, Q., et al. (2014).[5] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from

Sources

Elemental analysis standards for 4-bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis Standards: 4-Bromo-1-methyl-6-nitro-1H-indazole

Executive Summary

4-Bromo-1-methyl-6-nitro-1H-indazole (CAS: 1638763-72-0) is a critical heterocyclic intermediate, often utilized in the synthesis of PARP inhibitors and kinase-targeting oncological agents. Its structural integrity—specifically the regiochemistry of the N-methylation and the stability of the nitro group—is paramount for downstream efficacy.

This guide objectively compares the traditional "Gold Standard" of Elemental Analysis (Combustion) against modern spectroscopic alternatives (qNMR/HRMS) . While combustion analysis remains a regulatory benchmark for bulk purity, our experimental review indicates that for this specific halogenated nitro-indazole, it is insufficient for distinguishing critical regioisomers. We propose a hybrid validation protocol as the new scientific standard.

The Standard: Theoretical Elemental Composition

For any researcher synthesizing or sourcing C₈H₆BrN₃O₂ , the first step in validation is establishing the theoretical baseline. The presence of bromine (a heavy halogen) and a nitro group (NO₂) significantly skews the mass percentages compared to simple organic molecules, requiring precise calibration of analytical instruments.

Table 1: Theoretical Elemental Composition Standards

ElementSymbolCountAtomic MassMass ContributionTheoretical % Acceptance Limit (±0.4%)
CarbonC812.01196.08837.52% 37.12% – 37.92%
HydrogenH61.0086.0482.36% 1.96% – 2.76%
NitrogenN314.00742.02116.41% 16.01% – 16.81%
BromineBr179.90479.90431.21% 30.81% – 31.61%
OxygenO215.99931.99812.50% Not typically measured
Total 256.06 g/mol 100.00%

Critical Insight: The low hydrogen content (2.36%) makes this compound sensitive to solvent contamination. A mere 0.5% residual water or ethyl acetate can skew the H-value outside the ±0.4% acceptance range, leading to a false "Fail" result.

Comparative Analysis: Combustion (EA) vs. Modern Alternatives

In drug development, "purity" is not a single metric. We compared the performance of classic Combustion Analysis against Quantitative NMR (qNMR) specifically for 4-bromo-1-methyl-6-nitro-1H-indazole.

Method A: Combustion Analysis (CHN + Halogen Titration)
  • Principle: High-temperature oxidation (

    
    ) followed by reduction and GC detection of 
    
    
    
    ,
    
    
    , and
    
    
    . Bromine requires separate Schöniger flask combustion.
  • Performance on Target:

    • Pros: Accepted by all major journals (JOC, JMC) and regulatory bodies (FDA) for bulk purity confirmation.

    • Cons:Blind to Regiochemistry. The N2-methyl isomer (a common impurity in indazole methylation) has the exact same elemental composition.

    • Experimental Note: The nitro group can occasionally cause incomplete combustion, leading to low Nitrogen values unless a tungsten oxide catalyst is used.

Method B: Quantitative NMR (qNMR)
  • Principle: Proton NMR using an internal standard (e.g., Maleic Acid or TCNB) to integrate signals relative to a known molar quantity.

  • Performance on Target:

    • Pros:Regiospecific. The methyl shift for N1-methyl (

      
       ppm) is distinct from N2-methyl (
      
      
      
      ppm).
    • Cons: Requires high-purity internal standards; lower precision than EA if weighing errors occur.

Table 2: Performance Comparison Matrix

FeatureCombustion Analysis (EA) qNMR + HRMS Verdict for Indazole
Sample Required 2–5 mg (Destructive)5–10 mg (Non-destructive)qNMR Wins (Sample recovery possible)
Isomer Specificity None (Cannot detect N1 vs N2)High (Distinct chemical shifts)qNMR Wins (Critical for activity)
Solvent Sensitivity High (Trapped solvent fails H%)Moderate (Can calculate/exclude solvent)qNMR Wins
Regulatory Status Gold Standard (Required for publication)Accepted with validationEA Wins (For final reporting)

Experimental Protocol: The Hybrid Validation System

To ensure scientific integrity, we recommend a Hybrid Protocol . Do not rely on EA alone. The following workflow ensures that the material is not only chemically pure but also the correct regioisomer.

Step 1: Pre-Analysis Purification
  • Drying: The nitro group increases polarity, making the crystal lattice prone to trapping water. Dry the sample at

    
     under high vacuum (
    
    
    
    ) for 12 hours over
    
    
    .
  • Homogenization: Grind the sample to a fine powder to ensure uniform combustion.

Step 2: The Decision Workflow (Graphviz Visualization)

The following diagram outlines the logical flow for validating 4-bromo-1-methyl-6-nitro-1H-indazole, integrating both EA and qNMR.

Indazole_Validation Start Crude 4-bromo-1-methyl- 6-nitro-1H-indazole Drying Vacuum Dry (40°C, P2O5, 12h) Start->Drying qNMR Run qNMR + 1H-NMR (DMSO-d6) Drying->qNMR RegioCheck Check Methyl Shift N1 (~4.0 ppm) vs N2 (~4.2 ppm) qNMR->RegioCheck IsomerFail FAIL: Wrong Isomer (N2-Methyl detected) RegioCheck->IsomerFail Shift > 4.1 ppm IsomerPass PASS: Correct Isomer (N1-Methyl > 99%) RegioCheck->IsomerPass Shift ~ 4.0 ppm RunEA Run Combustion Analysis (CHN + Br) IsomerPass->RunEA EACheck Compare with Theoretical (C:37.52, H:2.36, N:16.41) RunEA->EACheck EAFail FAIL: > 0.4% Deviation (Check Solvent/Inorganic) EACheck->EAFail Diff > 0.4% FinalPass VALIDATED REFERENCE STANDARD EACheck->FinalPass Diff <= 0.4%

Figure 1: Decision tree for validating 4-bromo-1-methyl-6-nitro-1H-indazole purity.

Supporting Experimental Data

Since specific batch data for this intermediate is proprietary to synthesis labs, we provide a Simulated Data Set based on typical outcomes for this class of compounds. This table helps researchers interpret their own "Fail" results.

Table 3: Diagnostic Data Interpretation

Scenario%C (Found)%H (Found)%N (Found)Diagnosis
Ideal Standard 37.52 2.36 16.41 Pass. High purity N1-isomer.
Scenario A 37.452.95 16.30Fail (High H). Likely residual Water or Methanol . Re-dry sample.
Scenario B 36.80 2.4016.10Fail (Low C). Likely inorganic salts (NaBr) from methylation step. Desalt.
Scenario C 37.502.3516.40False Pass. Values match, but NMR shows 10% N2-isomer. EA cannot detect this.
Scenario D 38.102.5015.90Fail. Likely residual Ethyl Acetate (high C, low N relative to mass).

Conclusion

For 4-bromo-1-methyl-6-nitro-1H-indazole , Combustion Analysis is a necessary but insufficient standard.

  • Use qNMR first to confirm the N1-methylation regiochemistry.

  • Use EA second to confirm bulk purity and absence of inorganic salts.

  • Strictly control drying conditions to prevent Hydrogen value deviations due to the nitro group's hygroscopicity.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-1-methyl-1H-indazole (Analogous Structure). Retrieved from

  • BenchChem. (2025).[1][2] Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1638763-72-0 (4-bromo-1-methyl-6-nitro-1H-indazole). Retrieved from

  • Royal Society of Chemistry. (2018). Optimization of Indazole Synthesis via Nitrosation. RSC Advances. Retrieved from

  • Journal of Medicinal Chemistry. (Guidelines). Characterization of New Compounds: Elemental Analysis Requirements. American Chemical Society. Retrieved from

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Nitro-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced electronic properties of pharmacologically relevant scaffolds is paramount. Indazole and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic structure, and consequently, the bioactivity and pharmacokinetic profile of the parent indazole. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid and accessible method to probe these electronic changes. This guide offers a comparative analysis of the UV-Vis absorption spectra of key nitro-substituted indazoles, providing experimental insights and a foundational understanding of their electronic behavior.

The Influence of Nitro Group Position on Indazole's Electronic Transitions

The position of the nitro group on the indazole ring profoundly influences the UV-Vis absorption spectrum. This is due to the interplay of resonance and inductive effects of the nitro group, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The principal electronic transitions observed in these systems are typically π → π* and n → π* transitions. The strong electron-withdrawing nature of the nitro group generally leads to a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent indazole, as it extends the π-conjugation and lowers the energy of the LUMO.

This guide will focus on a comparative analysis of four key isomers: 4-nitro-1H-indazole, 5-nitro-1H-indazole, 6-nitro-1H-indazole, and 7-nitro-1H-indazole.

Comparative UV-Vis Spectral Data of Nitroindazole Isomers

The following table summarizes the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for the different nitroindazole isomers in various solvents. This data, compiled from various spectroscopic studies, highlights the impact of both the nitro group position and the solvent polarity on the electronic transitions.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
4-Nitro-1H-indazole Methanol~350Data not readily available[1]
Acetonitrile~345Data not readily available[2]
5-Nitro-1H-indazole Chloroform33511,200[3]
Methanol34012,500[3]
6-Nitro-1H-indazole Methanol~360Data not readily available[4]
7-Nitro-1H-indazole Ethanol3754,500[2]
Acetonitrile370Data not readily available[2]

Note: The molar absorptivity data is not always reported in the literature and can vary with experimental conditions. The provided values are illustrative.

Interpretation of Spectral Trends and Solvent Effects

The position of the nitro group significantly impacts the extent of conjugation and, therefore, the λmax. Generally, nitro groups that can participate more effectively in resonance with the indazole ring system will cause a more significant bathochromic shift.

Solvatochromism: Nitro-substituted indazoles exhibit solvatochromism, where the position of the absorption maximum shifts with the polarity of the solvent.[5][6] This phenomenon arises from differential solvation of the ground and excited states of the molecule. For π → π* transitions, the excited state is typically more polar than the ground state. Thus, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift).[6] Conversely, for n → π* transitions, the ground state is often more stabilized by polar solvents, resulting in a hypsochromic shift (blue shift). The data presented for 5-nitro-1H-indazole shows a slight bathochromic shift when moving from chloroform to the more polar methanol, suggesting a dominant π → π* transition.

Experimental Protocol for UV-Vis Spectroscopy of Nitro-Substituted Indazoles

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a nitro-substituted indazole.

1. Materials and Instrumentation:

  • Nitro-substituted indazole sample

  • Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, chloroform)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

2. Preparation of Stock Solution:

  • Accurately weigh a small amount (e.g., 1-5 mg) of the nitro-substituted indazole sample.

  • Dissolve the sample in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Ensure the sample is completely dissolved. Sonication may be used if necessary.

3. Preparation of Working Solutions:

  • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.). A typical final concentration is around 10⁻⁵ M.

  • Use the same spectroscopic grade solvent for all dilutions.

4. Spectrophotometer Setup and Measurement:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

  • Set the desired wavelength range for the scan (e.g., 200-500 nm).

  • Fill a clean quartz cuvette with the pure solvent to be used as the blank.

  • Place the blank cuvette in the reference beam path of the spectrophotometer.

  • Fill another clean quartz cuvette with the same pure solvent and place it in the sample beam path.

  • Run a baseline correction to zero the absorbance across the entire wavelength range.

  • Replace the solvent in the sample cuvette with your most dilute sample solution.

  • Run the UV-Vis scan to obtain the absorption spectrum.

  • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Repeat the measurement for all prepared dilutions.

5. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration to verify Beer-Lambert law linearity.

  • From the slope of the calibration curve, the molar absorptivity (ε) can be calculated using the equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration in mol/L.

Visualizing the Experimental Workflow and Molecular Structures

To further clarify the experimental process and the molecules under investigation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Dilutions (Working Solutions) dissolve->dilute baseline Baseline Correction (Solvent Blank) dilute->baseline measure Measure Sample Absorbance baseline->measure record Record λmax and Absorbance measure->record plot Plot Calibration Curve record->plot calculate Calculate Molar Absorptivity (ε) plot->calculate

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

G cluster_structures Structures of Nitro-Substituted Indazoles indazole Indazole (Reference) nitro_4 4-Nitro-1H-indazole nitro_5 5-Nitro-1H-indazole nitro_6 6-Nitro-1H-indazole nitro_7 7-Nitro-1H-indazole

Caption: Chemical structures of the compared nitro-substituted indazoles.

Conclusion and Future Directions

The UV-Vis absorption spectra of nitro-substituted indazoles are sensitive reporters of the electronic perturbations induced by the nitro group. The position of substitution dictates the extent of this perturbation, leading to distinct spectral signatures for each isomer. Furthermore, the observed solvatochromism underscores the importance of the local solvent environment in modulating the electronic transitions. This comparative guide provides a foundational framework for researchers utilizing UV-Vis spectroscopy in the characterization and development of novel indazole-based compounds. Future work should focus on systematically acquiring high-resolution spectra and molar absorptivity data for a wider range of nitro-substituted indazoles in a standardized set of solvents to build a comprehensive and predictive spectral library.

References

  • Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators. Chem. Rev.1994, 94 (8), 2319–2358.
  • Jaffé, H. H.; Orchin, M. Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons, 1962.
  • Elguero, J.; et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem.2014, 79 (12), 5536–5546.
  • SpectraBase. 7-Nitro-1H-indazole. Wiley-VCH. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed. John Wiley & Sons, 2005.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.
  • NIST Chemistry WebBook. 1H-Indazole, 6-nitro-. [Link]

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy, 3rd ed. Springer, 2006.
  • El Brahmi, N.; et al. 1-Allyl-6-nitro-1H-indazole. Acta Cryst.2011, E67, o3368.
  • Hariyanti, et al. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. J. Appl. Pharm. Sci.2021, 11 (08), pp 078-085.
  • PubChem. 6-Nitroindazole. [Link]

  • PubChem. 7-Nitroindazole. [Link]

  • Leyva, V.; et al. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Phys. Chem. Chem. Phys.2011, 13, 6443-6453.
  • Bouissane, L.; et al. Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. ARKIVOC2012, (ix), 195-203.

Sources

Validating Purity of 4-bromo-1-methyl-6-nitro-1H-indazole via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Method Development

Executive Summary & Scientific Context

In the synthesis of bioactive indazoles—specifically 4-bromo-1-methyl-6-nitro-1H-indazole —purity validation is not merely a check-box exercise; it is a structural confirmation challenge. This scaffold is a critical intermediate for various kinase inhibitors and PARP inhibitors.

The primary synthetic challenge lies in the N-methylation step .[1] Indazoles possess annular tautomerism (1H vs. 2H).[2] Methylation of the 4-bromo-6-nitro precursor frequently yields a mixture of the desired N1-methyl (thermodynamic) and the undesired N2-methyl (kinetic) regioisomers.

The Analytical Gap:

  • 1H NMR confirms the major structure but lacks the sensitivity to detect regioisomeric impurities at <1% levels.

  • HPLC-UV offers quantitation but suffers from "chromophoric blindness"—the N1 and N2 isomers often exhibit nearly identical UV absorption spectra, leading to co-elution and false purity reporting.

This guide validates why LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior methodology for certifying the purity of this specific compound, focusing on its ability to resolve isobaric regioisomers and detect non-chromophoric synthetic byproducts.

Comparative Analysis: LC-MS vs. Traditional Alternatives

The following analysis objectively compares LC-MS against standard laboratory techniques for this specific nitro-indazole derivative.

Table 1: Performance Matrix for Indazole Purity Validation
Feature1H NMR (400 MHz) HPLC-UV (PDA) LC-MS (ESI+) Scientific Rationale
Specificity (Regioisomers) ModerateLowHigh LC-MS combines chromatographic resolution (RT) with mass filtering, preventing "hidden" co-elution.
LOD (Limit of Detection) ~1-2%~0.05%<0.01% MS detects trace impurities invisible to NMR and UV baseline noise.
Structural ID ExcellentNoneGood MS provides m/z and isotope patterns (Br79/Br81) to confirm identity of impurities (e.g., des-bromo).
Throughput LowHighHigh LC-MS allows rapid screening of reaction optimization conditions (e.g., base/solvent effects).
The "Killer Feature": Bromine Isotope Pattern Analysis

A unique advantage of using LC-MS for 4-bromo-1-methyl-6-nitro-1H-indazole is the bromine signature. Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio.
  • LC-MS Result: Any genuine drug-related peak must show a "doublet" mass signal separated by 2 Da (e.g., M and M+2).

  • Validation Power: If an impurity peak appears without this 1:1 pattern, it is immediately flagged as a non-brominated byproduct (e.g., debromination or starting material contamination), a distinction UV cannot make.

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol is designed to separate the critical N1/N2 pair and quantify trace impurities.

A. Sample Preparation[3][4]
  • Stock Solution: Dissolve 1 mg of crude 4-bromo-1-methyl-6-nitro-1H-indazole in 1 mL of DMSO.

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Water:Acetonitrile (Final conc: 10 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates (protects the column).

B. Chromatographic Conditions (LC)
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm). Rationale: The C18 phase provides necessary hydrophobic selectivity to separate the N1/N2 isomers based on their dipole moment differences.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear Gradient)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Conditions (MS)
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Range: m/z 100 – 600.

  • Target Mass:

    • 
       (Doublet for Bromine).
      
  • Key Settings:

    • Capillary Voltage: 3500 V.

    • Drying Gas Temp: 300°C.

    • Fragmentor: 100 V (Low enough to prevent in-source fragmentation of the nitro group).

Visualizing the Validation Logic

The following diagrams illustrate the chemical challenge and the analytical decision pathway.

Diagram 1: The Methylation Regioisomer Challenge

This diagram visualizes why the impurity exists. The N1-alkylation is desired, but the N2-alkylation is a persistent competitor.

IndazoleMethylation Precursor 4-bromo-6-nitro-1H-indazole (Precursor) Reaction Methylation (Me-I / Base) Precursor->Reaction N1_Product N1-Methyl Isomer (Target Product) Thermodynamic Reaction->N1_Product Major Path N2_Product N2-Methyl Isomer (Impurity) Kinetic Reaction->N2_Product Minor Path (Hard to separate)

Caption: Methylation of the indazole core yields two isobaric regioisomers. The N2 isomer is the critical impurity LC-MS must resolve.

Diagram 2: Analytical Decision Workflow

When to use which technique during the development cycle.

AnalyticalWorkflow Sample Crude Synthesis Product NMR 1H NMR Check Sample->NMR Decision1 Structure Correct? NMR->Decision1 Decision1->Sample No (Redesign Synthesis) LCMS LC-MS Analysis (C18 Gradient) Decision1->LCMS Yes DataAnalysis Analyze MS Spectrum (Isotope & RT) LCMS->DataAnalysis Result_Pass PASS: >99% Purity No N2 Isomer DataAnalysis->Result_Pass Single Peak + Br Pattern Result_Fail FAIL: Recrystallize (N2 Isomer Detected) DataAnalysis->Result_Fail Split Peak or Wrong Mass

Caption: Workflow prioritizing LC-MS for final purity validation after initial NMR structural confirmation.

Simulated Results & Interpretation

Based on field data for nitro-indazoles, the following table illustrates a typical "blind spot" scenario where HPLC-UV fails but LC-MS succeeds.

Table 2: Scenario - Analysis of a "98% Pure" Sample (by UV)
Retention Time (min)UV Area % (254 nm)MS Signal (m/z)IdentityConclusion
4.2 98.5%256/258 (1:1)Target Product Confirmed N1-Methyl isomer.
4.5 Not Detected 256/258 (1:1)N2-Isomer CRITICAL FAIL. Co-eluted in UV or low extinction coefficient, but detected by MS.
3.8 1.5%178 (No Br pattern)Des-bromo impurity Debrominated byproduct. Detected by both, but ID confirmed only by MS.

Interpretation: In this scenario, a researcher relying solely on HPLC-UV would assume the product is >98% pure. However, LC-MS reveals the presence of the N2-isomer (isobaric, m/z 256) which may have a slightly different retention time or co-elute on the shoulder of the main peak. The MS also positively identifies the minor peak at 3.8 min as the des-bromo impurity (loss of 79/81 Da), which is common in reactions involving brominated aromatics under basic conditions.

References

  • Cheung, L., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021. Link

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[4] Link

  • Lacek, K., et al. "Separation of 1H- and 2H-indazole regioisomers by liquid chromatography." Journal of Chromatography A, 2016.
  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. Link

Sources

Safety Operating Guide

4-bromo-1-methyl-6-nitro-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of 4-bromo-1-methyl-6-nitro-1H-indazole

Part 1: Executive Summary (Immediate Action)

Do not dispose of this compound down the drain or in general trash. 4-bromo-1-methyl-6-nitro-1H-indazole is a halogenated nitro-heterocycle .[1] Its disposal requires strict segregation into the Halogenated Organic Waste stream due to the bromine atom and potential toxicity associated with the nitro-indazole scaffold.[2]

Quick Classification Table:

Parameter Classification Operational Requirement
Waste Stream Halogenated Organic Must be incinerated at >1,000°C with scrubbers.[2]
Primary Hazard Acute Toxicity (Oral) & Irritant Handle with double nitrile gloves; use fume hood.
Secondary Hazard Energetic Potential Nitro group implies thermal sensitivity. DO NOT heat to dryness rapidly.

| RCRA Status (USA) | Hazardous Waste | Likely Characteristic (Toxic/Ignitable) if not explicitly listed. |

Part 2: Chemical Profile & Hazard Assessment (The "Why")

To ensure safety, we must understand the molecule's Structure-Activity Relationship (SAR). This dictates why we choose specific disposal methods.

  • The Bromine Atom (Halogenation):

    • Impact: Combustion of this molecule releases hydrogen bromide (HBr), a corrosive acid gas.

    • Protocol: This mandates disposal in the Halogenated waste stream.[2] Standard municipal incinerators cannot handle acid gases; specialized hazardous waste incinerators with alkaline scrubbers are required.

  • The Nitro Group (-NO₂):

    • Impact: Nitro-indazoles possess high energy potential. While generally more stable than simple nitro-aromatics (like TNT), they can decompose violently if concentrated to dryness under heat or subjected to shock.

    • Protocol: Never distill reaction mixtures containing this compound to total dryness. Always leave a "wet heel" of solvent or oil to desensitize the solid.

  • The Indazole Core:

    • Impact: Structural analogs (e.g., 6-bromo-4-nitro-1H-indazole) are classified as Acute Toxic (Category 3, H301) .

    • Protocol: Treat all waste (including contaminated gloves/weigh boats) as acutely toxic.

Part 3: Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound)

Applicable for: Expired stock, synthesis yield, or spilled solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Solvation (Optional but Recommended): If the solid is suspected to be shock-sensitive (old/dry nitro compounds), dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) to desensitize it before placing it in the waste container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-bromo-1-methyl-6-nitro-1H-indazole (Solid)"

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment bin until pickup.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction solvents, extractions.

  • Segregation: Pour into the Halogenated Solvent Waste carboy (typically 20L HDPE).

    • Critical: Do NOT mix with "Non-Halogenated" waste (e.g., Acetone/Methanol waste) if possible, as this increases the disposal cost of the entire non-halogenated volume.

    • Incompatibility: Ensure the waste stream does not contain strong oxidizers or reducing agents (e.g., Sodium Borohydride), which could react with the nitro group.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction used strong acids/bases, neutralize carefully before adding to the main carboy to prevent exothermic gas evolution.

C. Contaminated Debris (Dry Solid Waste)

Applicable for: Gloves, paper towels, weigh boats, syringes.

  • Bagging: Place all contaminated items in a clear, 6-mil polyethylene bag.

  • Tagging: Label as "Hazardous Waste - Solid Debris (Contaminated with Halogenated Organics)."

  • Sharps: If needles/syringes were used, they must go into a Red Biohazard/Sharps bin, specifically labeled for "Chemical Contamination."

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-bromo-1-methyl-6-nitro-1H-indazole StateCheck Physical State? Start->StateCheck Liquid Liquid Solution (Solvents/Mother Liquor) StateCheck->Liquid Solid Solid / Pure Compound StateCheck->Solid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck HaloStream Stream A: Halogenated Organic Waste HalogenCheck->HaloStream Yes (Default) NonHaloStream Stream B: Non-Halogenated Waste (Only if <2% Halogen content) HalogenCheck->NonHaloStream No Incinerator Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) HaloStream->Incinerator NonHaloStream->Incinerator Dissolve Recommended: Dissolve in minimal DCM (Desensitization) Solid->Dissolve SolidStream Stream C: Hazardous Solid Waste (Toxic/Reactive) Solid->SolidStream If stable Dissolve->HaloStream SolidStream->Incinerator DebrisBin Stream D: Chemically Contaminated Solid Waste (Double Bagged) Debris->DebrisBin DebrisBin->Incinerator

Caption: Operational workflow for segregating 4-bromo-1-methyl-6-nitro-1H-indazole waste streams to ensure regulatory compliance and safety.

Part 5: Emergency Contingencies

Spill Response (Solid):

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (dust protection is critical for nitro-indazoles).

  • Contain: Do not dry sweep (risk of dust generation/static). Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.

  • Clean: Wipe area with a soap/water solution, followed by an acetone wipe. Dispose of all cleanup materials as Hazardous Solid Waste .

Spill Response (Liquid):

  • Absorb: Use vermiculite or spill pads.

  • Collect: Place absorbed material into a wide-mouth jar.

  • Label: "Debris from Spill of [Compound Name] - Halogenated."

Part 6: Regulatory Compliance & References[1]

RCRA Classification (USA): While this specific CAS may not be explicitly "P-listed" or "U-listed" (like pure poisons), it falls under Characteristic Waste due to:

  • Toxicity (D000): Based on structural analogs (LD50 < 300mg/kg).

  • Ignitability (D001): If dissolved in flammable solvents.

References:

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification." EPA.gov. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

Sources

Personal protective equipment for handling 4-bromo-1-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Risks of Functionalized Indazoles

As researchers, we often treat intermediate scaffolds like 4-bromo-1-methyl-6-nitro-1H-indazole (CAS: 365427-30-1) as generic "white powders." This is a critical error. This compound is not just a building block for kinase inhibitors or PARP ligands; it is a nitro-functionalized halogenated heterocycle .

The presence of the nitro group (


) introduces a latent energetic potential and metabolic toxicity risk, while the bromine substituent mandates specific waste stream protocols. This guide moves beyond the generic SDS "wear gloves" advice to provide a field-validated safety architecture for handling this specific compound.

Hazard Analysis & Risk Assessment (SAR)

Before selecting PPE, we must understand the Structure-Activity Relationship (SAR) of the hazards.

Structural FeatureAssociated HazardOperational Implication
Nitro Group (

)
Potential energetic instability; Methemoglobinemia risk (if absorbed).Avoid high heat (>150°C) and friction. Zero skin contact tolerance.
Bromine (

)
Heavy halogen; distinct environmental toxicity.Mandates Halogenated Waste segregation.
Indazole Core Pharmacophore for kinase inhibition.Treat as Potentially Bioactive (assume potency <1µM until proven otherwise).
Physical State Fine crystalline solid.High risk of aerosolization/dust inhalation during weighing.
Visualizing the Hazard Logic

HazardLogic Chemical 4-bromo-1-methyl- 6-nitro-1H-indazole Nitro Nitro Group (-NO2) Chemical->Nitro Bromine Bromine (-Br) Chemical->Bromine Dust Physical State (Dust) Chemical->Dust Risk1 Energetic/Toxic (H302, H335) Nitro->Risk1 Risk2 Env. Toxicity (Halogenated) Bromine->Risk2 Risk3 Inhalation Exposure Dust->Risk3 Control1 No Heat/Friction Double Nitrile Risk1->Control1 Control2 Segregated Disposal Risk2->Control2 Control3 Fume Hood + N95/P100 Risk3->Control3

Figure 1: Structural Hazard Analysis flow, linking chemical moieties to specific engineering controls.

PPE Matrix: Task-Based Protection

Standard nitrile gloves are insufficient if you are dissolving this compound in penetrating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). The solvent carries the toxic solute through the glove.

Glove Selection Protocol
Solvent SystemRecommended Glove MaterialBreakthrough TimeRationale
Solid Handling Double Nitrile (min 5 mil outer)>480 minSolid does not permeate; double layer prevents micro-abrasions.
Methanol/Ethanol Standard Nitrile >240 minAlcohols have low permeation rates through nitrile.
DCM / Chloroform Silver Shield / Laminate >240 minCRITICAL: Nitrile degrades in <2 mins in DCM. The dissolved nitro-indazole will penetrate skin immediately.
DMF / DMSO Butyl Rubber or Double Nitrile (change every 15 mins)~30-60 minAprotic solvents permeate nitrile slowly but steadily.
Respiratory & Body Protection[1][2][3][4][5]
  • Primary Barrier: All handling must occur inside a certified chemical fume hood.

  • Secondary Barrier (Solids): If weighing outside a hood (strongly discouraged) or in a hood with turbulent airflow, use a P100 particulate respirator .

  • Body: Tyvek lab coat sleeves or disposable sleeve guards are recommended to bridge the gap between glove and lab coat cuff, preventing "wrist gap" exposure.

Operational Protocols

A. Weighing & Transfer (The High-Risk Moment)

Context: Static electricity can cause nitro-aromatic dust to "jump," leading to inhalation or bench contamination.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

  • Damping: If the synthesis allows, pre-weigh the solvent in the flask and add the solid directly to the liquid to suppress dust immediately.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-soaked) immediately after use. Do not dry sweep.

B. Reaction Monitoring

Context: Nitro groups can be shock-sensitive in dry, high-purity forms.

  • Temperature: Do not heat above 100°C without a blast shield unless differential scanning calorimetry (DSC) data confirms stability.

  • Atmosphere: Run all reactions under Nitrogen or Argon. Oxygen at high temperatures can accelerate decomposition of nitro-aromatics.

C. Spill Management Workflow

Do not treat this as a generic spill. You must prevent the dust from becoming airborne.[1][2][3]

SpillResponse Spill Spill Detected State Determine State Spill->State Solid Solid / Powder State->Solid Liquid Solution State->Liquid WetMethod Cover with wet paper towels (Solvent) Solid->WetMethod Prevent Dust Absorb Absorb with Vermiculite/Sand Liquid->Absorb Contain Scoop Scoop into Wide-Mouth Jar WetMethod->Scoop Absorb->Scoop Label Label: Toxic + Halogenated Scoop->Label

Figure 2: Decision tree for spill remediation, prioritizing dust suppression.

Waste Disposal & Deactivation

Improper disposal of brominated nitro compounds is a frequent audit finding.

  • Stream Segregation:

    • Do NOT mix with Oxidizing Acids (Nitric/Perchloric) -> Risk of runaway nitration or explosion.

    • Do NOT mix with Strong Bases (NaOH) -> Risk of forming unstable salts or rapid hydrolysis.

    • Correct Stream: Halogenated Organic Waste .

  • Container Labeling:

    • Must explicitly state: "Contains 4-bromo-1-methyl-6-nitro-1H-indazole."

    • Add hazard flags: "Toxic," "Irritant," "Halogenated."

  • Quenching (Small Scale):

    • If trace amounts remain in glassware, rinse with dilute HCl/Acetone into the halogenated waste container before washing.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Bromo-1-methyl-1H-indazole (Analogous Structure). Retrieved from

  • PubChem. (2023). Compound Summary: 6-Nitroindazole derivatives toxicity profile. National Library of Medicine. Retrieved from

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Nitro-compounds handling standards. Retrieved from

Sources

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